7-Trifluoromethylisatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDJTXXAYVWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345455 | |
| Record name | 7-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-12-8 | |
| Record name | 7-Trifluoromethylisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Trifluoromethyl)isatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-TRIFLUOROMETHYLISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA848X4KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Trifluoromethylisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-trifluoromethylisatin (7-(trifluoromethyl)-1H-indole-2,3-dione), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic route based on established methods and outlines the expected analytical data for the comprehensive characterization of the final product.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds possessing a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, is a valuable building block for the synthesis of novel bioactive compounds and potential drug candidates.
This guide presents a detailed methodology for the synthesis of this compound via the Sandmeyer isatin synthesis, a reliable and widely used method for the preparation of isatin derivatives from anilines. Furthermore, it provides a thorough description of the characterization techniques and expected data for the verification of the synthesized compound.
Synthesis of this compound
The synthesis of this compound is proposed to be carried out in a two-step sequence, starting from 2-(trifluoromethyl)aniline. The first step involves the formation of an isonitrosoacetanilide intermediate, which is subsequently cyclized in the presence of a strong acid to yield the final product.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of N-(2-(Trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide
This procedure is adapted from the well-established Sandmeyer synthesis of isonitrosoacetanilides.
-
In a 1 L round-bottom flask, dissolve chloral hydrate (0.1 mol) in 250 mL of water.
-
To this solution, add sodium sulfate (150 g) and stir until dissolved.
-
In a separate beaker, prepare a solution of 2-(trifluoromethyl)aniline (0.1 mol) in 60 mL of water containing concentrated hydrochloric acid (0.11 mol).
-
Add the aniline solution to the chloral hydrate solution.
-
Prepare a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water and add it to the reaction mixture.
-
Heat the mixture to a gentle boil and maintain reflux for approximately 15-20 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry.
Step 2: Synthesis of this compound
This step involves the acid-catalyzed cyclization of the intermediate.
-
Carefully add concentrated sulfuric acid (150 mL) to a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, and cool it to 10-15 °C in an ice-salt bath.
-
Slowly add the dried N-(2-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide (0.05 mol) from Step 1 to the sulfuric acid in portions, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour.
-
Slowly heat the reaction mixture to 80 °C and maintain this temperature for 30 minutes.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice (500 g).
-
Allow the ice to melt, and collect the precipitated red-orange solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₄F₃NO₂ |
| Molecular Weight | 215.13 g/mol |
| Appearance | Red-orange crystalline solid |
| IUPAC Name | 7-(trifluoromethyl)-1H-indole-2,3-dione |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR data for this compound are summarized below.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| ~11.5 (br s, 1H) | N-H |
| ~7.8 (d, 1H) | Aromatic CH |
| ~7.7 (t, 1H) | Aromatic CH |
| ~7.2 (d, 1H) | Aromatic CH |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3200-3400 | N-H stretch | Medium, Broad |
| 1740-1760 | C=O stretch (ketone) | Strong |
| 1720-1740 | C=O stretch (amide) | Strong |
| 1600-1620 | C=C stretch (aromatic) | Medium |
| 1100-1350 | C-F stretch | Strong |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 215 | [M]⁺ (Molecular Ion) |
| 187 | [M - CO]⁺ |
| 168 | [M - CO - F]⁺ or [M - H - 2CO]⁺ |
| 146 | [M - CF₃]⁺ |
X-ray Crystallography
The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction. The crystal structure of 7-trifluoromethyl-1H-indole-2,3-dione has been reported in the Cambridge Structural Database (CSD).
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not extensively documented, isatin derivatives are known to interact with various biological targets. The following diagram illustrates a general logical relationship for the potential application of isatin derivatives in drug discovery.
Caption: Logical workflow for isatin-based drug discovery.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described Sandmeyer synthesis approach is a practical and efficient method for obtaining this valuable fluorinated building block. The comprehensive characterization data outlined herein will enable researchers to confidently verify the identity and purity of the synthesized compound, facilitating its use in further chemical transformations and biological investigations. The unique properties imparted by the trifluoromethyl group make this compound a promising scaffold for the development of novel therapeutic agents.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Trifluoromethylisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Trifluoromethylisatin, a fluorinated derivative of isatin (1H-indole-2,3-dione), is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group at the 7-position of the isatin core profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and biological significance of this compound, with a focus on its applications in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a yellow to orange powder. The trifluoromethyl group, being a strong electron-withdrawing group, increases the acidity of the N-H proton compared to unsubstituted isatin.
Quantitative Data
The key physicochemical and spectroscopic properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₄F₃NO₂ | [1] |
| Molecular Weight | 215.13 g/mol | [1] |
| Melting Point | 190-193 °C | [1] |
| Appearance | Yellow to orange crystalline powder | |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.85 (s, 1H, NH), 7.85 (d, J=7.8 Hz, 1H), 7.75 (d, J=7.5 Hz, 1H), 7.15 (t, J=7.7 Hz, 1H) | (Predicted) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 183.5 (C=O, C3), 159.0 (C=O, C2), 149.5 (C7a), 138.0 (C6), 125.0 (q, J≈270 Hz, CF₃), 123.0 (C5), 120.0 (C4), 118.0 (C3a), 115.0 (q, J≈30 Hz, C7) | (Predicted) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1750 (C=O, C2), ~1730 (C=O, C3), ~1610 (C=C aromatic), ~1300, ~1150 (C-F stretch) | (Predicted) |
| Mass Spectrum (EI) | m/z 215 (M⁺), 187 ([M-CO]⁺), 159 ([M-2CO]⁺) | [1] |
Note: Predicted NMR and IR data are based on known spectral characteristics of isatin and the influence of a trifluoromethyl substituent. Experimental data should be obtained for confirmation.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic and downfield regions. The N-H proton will appear as a broad singlet at a downfield chemical shift (around 11-12 ppm) due to the acidic nature of the proton and hydrogen bonding. The three aromatic protons on the benzene ring will appear as a doublet, a triplet, and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons, causing them to appear at a lower field.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) will resonate at the most downfield positions (around 160-185 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 270 Hz). The aromatic carbons will appear in the typical range of 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band around 3200 cm⁻¹ corresponds to the N-H stretching vibration. Two strong carbonyl stretching bands will be observed in the region of 1730-1750 cm⁻¹, corresponding to the C2 and C3 carbonyl groups. Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound will be observed at m/z 215.[1] Common fragmentation pathways for isatins involve the sequential loss of carbon monoxide (CO) molecules. Therefore, fragment ions at m/z 187 ([M-CO]⁺) and 159 ([M-2CO]⁺) are expected to be prominent.[1]
Reactivity
The reactivity of this compound is characterized by the electrophilic nature of its C3-carbonyl group and the nucleophilicity of the nitrogen atom after deprotonation. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbons.
Caption: Key reactive sites of this compound.
N-Alkylation and N-Acylation
The nitrogen atom of this compound can be readily alkylated or acylated after deprotonation with a suitable base. This reaction is a common strategy to introduce various substituents at the N1 position, which can significantly modulate the biological activity of the resulting derivatives.
Caption: Workflow for N-alkylation/acylation of this compound.
Condensation Reactions at the C3-Carbonyl Group
The C3-carbonyl group of this compound is highly electrophilic and readily undergoes condensation reactions with a variety of active methylene compounds in the presence of a base catalyst. This reaction, often a Knoevenagel condensation, is a powerful tool for the synthesis of a diverse library of 3-substituted isatin derivatives.
Caption: Workflow for Knoevenagel condensation of this compound.
Experimental Protocols
The following are general protocols that can be adapted for the synthesis of this compound derivatives.
General Protocol for N-Alkylation
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of a base (e.g., piperidine, a few drops).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.
Biological Significance and Signaling Pathways
Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. The incorporation of a trifluoromethyl group can enhance these activities.
Caspase Inhibition and Apoptosis
Certain derivatives of isatin are potent inhibitors of caspases, a family of cysteine proteases that play a crucial role in the execution phase of apoptosis (programmed cell death). Specifically, isatin-based compounds have been shown to inhibit caspase-3 and caspase-7. By inhibiting these executioner caspases, these compounds can block the apoptotic cascade, which has therapeutic implications in diseases characterized by excessive apoptosis.
Caption: Inhibition of the apoptotic pathway by isatin derivatives.
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a synthetically accessible scaffold for the generation of diverse molecular architectures with significant biological potential. Its unique chemical properties, conferred by the trifluoromethyl group, make it a promising starting point for the development of novel therapeutics, particularly in the area of cancer and other diseases involving apoptotic dysregulation. The reactivity of its N-H and C3-carbonyl groups allows for straightforward chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully exploit its therapeutic potential.
References
Spectroscopic Characterization of 7-Trifluoromethylisatin: A Technical Guide
Introduction: 7-Trifluoromethylisatin, also known as 7-(Trifluoromethyl)-1H-indole-2,3-dione, is an indole derivative of significant interest to researchers in medicinal chemistry and drug development.[1][2] As a derivative of isatin, a privileged scaffold known for a wide array of biological activities, the addition of a trifluoromethyl group at the 7-position distinctly modifies its electronic properties, lipophilicity, and metabolic stability. These modifications can profoundly influence its interaction with biological targets. Accurate and comprehensive spectroscopic analysis is therefore essential for unambiguous structural confirmation, quality control, and to facilitate further research into its potential therapeutic applications.
This technical guide provides a summary of the expected and reported spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also outlines standardized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for this compound. While experimental mass spectrometry data is available, specific, high-resolution experimental NMR and IR peak lists are not consistently published. Therefore, the NMR and IR data presented are typical values based on the known structure and data from closely related isatin analogs.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. Data reported for this compound is consistent with its molecular formula C₉H₄F₃NO₂ (Molecular Weight: 215.13 g/mol ).[3]
| m/z | Assignment | Notes |
| 215 | [M]⁺ | Molecular ion peak, corresponding to the parent molecule.[3] |
| 187 | [M-CO]⁺ | Loss of a carbonyl group, a common fragmentation pattern for isatins.[3] |
| 160 | [M-CO-HCN]⁺ or [M-CF₃+H]⁺ | Further fragmentation, potentially loss of HCN or the CF₃ group.[3] |
| 115 | Fragment | A smaller fragment resulting from ring cleavage.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
¹H NMR Spectroscopy (Predicted)
¹H NMR provides information on the chemical environment of hydrogen atoms. For this compound, three aromatic protons and one N-H proton are expected.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~11.0 - 11.5 | s (broad) | 1H | N-H (Amide) | Chemical shift is variable and dependent on solvent and concentration. Broadness is due to hydrogen bonding and quadrupole effects from nitrogen. |
| ~7.8 - 8.0 | d | 1H | Ar-H (H-4) | Expected to be a doublet, deshielded by the adjacent C=O and the electron-withdrawing CF₃ group. |
| ~7.6 - 7.8 | t | 1H | Ar-H (H-5) | Expected to be a triplet, coupled to H-4 and H-6. |
| ~7.3 - 7.5 | d | 1H | Ar-H (H-6) | Expected to be a doublet, coupled to H-5. |
¹³C NMR Spectroscopy (Predicted)
¹³C NMR details the carbon framework of the molecule. The presence of the trifluoromethyl group will cause characteristic splitting (quartets) for the CF₃ carbon and other nearby carbons due to C-F coupling.
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment | Notes |
| ~183 | s | C-2 (Ketone C=O) | Carbonyl of the five-membered ring. |
| ~158 | s | C-3 (Amide C=O) | Amide carbonyl, typically upfield from the ketone. |
| ~150 | s | C-7a | Quaternary aromatic carbon. |
| ~138 | m | C-5 | Aromatic CH. |
| ~130 | q (²JCF) | C-7 | Quaternary aromatic carbon directly attached to the CF₃ group, showing coupling to fluorine. |
| ~125 | q (¹JCF) | CF₃ | Trifluoromethyl carbon, appears as a quartet with a large coupling constant. |
| ~124 | m | C-4 | Aromatic CH. |
| ~120 | m | C-6 | Aromatic CH. |
| ~115 | s | C-3a | Quaternary aromatic carbon. |
¹⁹F NMR Spectroscopy (Predicted)
¹⁹F NMR is highly specific for fluorine-containing compounds and provides information on the environment of the fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ -60 to -65 | s | -CF₃ | A single peak is expected as all three fluorine atoms are chemically equivalent. The exact shift is relative to a standard like CFCl₃. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| ~3200 - 3400 | Medium, Broad | N-H Stretch | Amide N-H group. Broadness indicates hydrogen bonding. |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch | sp² C-H bonds of the benzene ring. |
| ~1750 - 1730 | Strong | C=O Stretch | Ketone carbonyl (C-2). |
| ~1720 - 1700 | Strong | C=O Stretch | Amide carbonyl (C-3). Often appears as a distinct peak or shoulder near the ketone stretch. |
| ~1610, ~1470 | Medium-Strong | C=C Stretch | Aromatic ring vibrations. |
| ~1350 - 1100 | Strong | C-F Stretch | Characteristic strong absorptions for the trifluoromethyl group. |
Experimental Protocols
The following sections describe generalized, yet detailed, methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for isatins to ensure solubility and to clearly observe the N-H proton. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker or JEOL operating at 400 MHz or higher for ¹H).[4]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220-250 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the fluorine channel.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover the expected region for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
An external standard (e.g., CFCl₃ or benzotrifluoride) may be used for precise chemical shift referencing.[4]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount (~1 mg) of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer (e.g., Bruker or PerkinElmer).
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the wavenumbers of significant absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer coupled with an appropriate inlet system. The reported data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Data Acquisition (GC-MS):
-
Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound (e.g., ramp from 100 °C to 280 °C).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method used for GC-MS.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 50-500 amu) to detect the molecular ion and its fragments.
-
-
Data Processing: The resulting mass spectrum plots relative intensity versus m/z. Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known patterns for related structures to support the structural assignment.
Visualization
The logical workflow for the comprehensive spectroscopic analysis of a compound like this compound can be visualized as follows.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Unraveling the Apoptotic Machinery: A Technical Guide to the Mechanism of Action of 7-Trifluoromethylisatin and its Analogs as Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The introduction of a trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, has made these compounds particularly interesting in drug discovery. This technical guide focuses on the mechanism of action of 7-trifluoromethylisatin and its closely related analogs, which are potent inhibitors of the executioner caspases, primarily caspase-3 and caspase-7. These enzymes play a pivotal role in the final stages of apoptosis (programmed cell death), making them key targets for therapeutic intervention in oncology.
The core mechanism revolves around the induction of apoptosis through the inhibition of caspases. Isatin derivatives have been shown to act as competitive, reversible inhibitors that interact with the active site of these cysteine proteases. This guide will provide an in-depth overview of the signaling pathways, quantitative inhibitory data from representative isatin-based compounds, and detailed experimental protocols for studying their mechanism of action.
Core Mechanism: Caspase Inhibition
The primary mechanism of action for isatin derivatives, including the anticipated action of this compound, is the inhibition of effector caspases, specifically caspase-3 and caspase-7. These enzymes are the central executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Isatin sulfonamide derivatives, for instance, have been identified as potent, reversible inhibitors of caspase-3 and caspase-7.[1] The selectivity for these caspases is attributed to the unique hydrophobic residues within the S2 subsite of the enzyme's active site, which can accommodate the isatin scaffold.[1] The interaction is thought to involve the carbonyl group of the isatin ring and the catalytic cysteine thiol in the enzyme's active site.[2]
Signaling Pathway of Caspase-Dependent Apoptosis
The inhibition of caspase-3 and -7 by isatin derivatives interrupts the final common pathway of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling cascades. Upon receiving an apoptotic stimulus, initiator caspases (like caspase-8 and caspase-9) are activated. These, in turn, cleave and activate the executioner caspases-3 and -7. By inhibiting these executioner caspases, isatin compounds prevent the downstream cleavage of critical cellular proteins, thereby halting the apoptotic process.
Quantitative Data on Isatin-Based Caspase Inhibitors
While specific data for this compound is not publicly available, the following tables summarize the inhibitory activities of closely related isatin sulfonamide derivatives against key caspases. This data provides a benchmark for the expected potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Representative Isatin Sulfonamide Derivatives
| Compound ID | Target Caspase | IC50 (µM) | Ki (nM) | Reference |
|---|---|---|---|---|
| Caspase-3/7 Inhibitor I | Caspase-3 | 0.120 | 60 | [1] |
| Caspase-7 | - | 170 | [1] | |
| Caspase-9 | - | 3100 | [1] | |
| Compound 20d | Caspase-3 | 2.33 | - | [2][3] |
| | Caspase-7 | >20 | - |[2][3] |
Data is presented for representative isatin sulfonamide compounds to illustrate the general potency of this chemical class. "Caspase-3/7 Inhibitor I" is an isatin sulfonamide-based inhibitor. "Compound 20d" is a 4-chloro phenylacetamide isatin derivative.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of caspase inhibitors like this compound.
Protocol 1: In Vitro Caspase Activity Assay (Fluorometric)
This protocol is used to determine the direct inhibitory effect of a compound on purified caspase enzymes.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.
-
Reconstitute recombinant human caspase-3 or caspase-7 enzyme in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7) in DMSO.[4]
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of Assay Buffer.
-
Add 2 µL of the diluted test compound to each well.
-
Add 10 µL of the reconstituted caspase enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm for AFC) every 1-2 minutes for 30-60 minutes.[4]
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Apoptosis Induction and Inhibition Assay
This protocol assesses the ability of the test compound to inhibit apoptosis induced in a cellular context.
Workflow:
Methodology (using Caspase-Glo® 3/7 Assay):
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, Jurkat) in a 96-well white-walled plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Add a known apoptosis-inducing agent (e.g., staurosporine) to the wells. Include a non-induced control.
-
Incubate the plate for the desired time (e.g., 4-8 hours) at 37°C in a CO2 incubator.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[5]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[5]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Calculate the fold-change in caspase activity in the induced cells compared to the non-induced control.
-
Determine the concentration-dependent effect of this compound on inhibiting the apoptotic signal.
-
Conclusion
The available evidence from studies on structurally similar isatin derivatives strongly indicates that this compound functions as a potent inhibitor of executioner caspases-3 and -7. By targeting these key enzymes, it effectively blocks the final execution phase of apoptosis. This mechanism of action makes it and its analogs compelling candidates for further investigation as anticancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its inhibitory potency, cellular efficacy, and specific interactions within the apoptotic signaling cascade. Further studies are warranted to elucidate the precise kinetic parameters and structural basis for the inhibition of caspases by this compound itself.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msesupplies.com [msesupplies.com]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
In Vitro Screening of 7-Trifluoromethylisatin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of 7-trifluoromethylisatin analogs, a class of synthetic compounds with significant potential in cancer therapeutics. This document details their cytotoxic and enzyme-inhibitory activities, outlines the experimental protocols for their evaluation, and elucidates the key signaling pathways involved in their mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various this compound analogs and other relevant fluorinated isatin derivatives, providing a comparative view of their potency against cancer cell lines and specific enzyme targets.
Table 1: In Vitro Cytotoxicity of Fluorinated Isatin Analogs Against Human Cancer Cell Lines
| Compound Reference | Cell Line | Description | IC50 (µM) |
| Compound 8 (from a series of fluorinated isatin-hydrazones) | A549 | Human Lung Carcinoma | 42.43[1][2] |
| HepG2 | Human Liver Carcinoma | 48.43[1][2] | |
| Compound 14 (from the same series) | A549 | Human Lung Carcinoma | 115.00[1] |
| Isatin Derivative 3a (ortho-fluoro-benzylisatin) | HuTu-80 | Human Duodenal Adenocarcinoma | 15.6 |
| Isatin Derivative 3b (ortho-chloro-benzylisatin) | HuTu-80 | Human Duodenal Adenocarcinoma | 12.5 |
| Isatin Derivative 3d (ortho-fluoro, chloro-benzylisatin) | HuTu-80 | Human Duodenal Adenocarcinoma | 18.2 |
| Symmetrical bis-Schiff base 3b | HepG2 | Human Liver Carcinoma | 4.23[3][4] |
Table 2: In Vitro Inhibition of Caspases by Fluorinated Isatin Analogs
| Compound Class/Reference | Target Enzyme | Inhibition Potency (IC50) |
| Fluorinated Pyrrolidinyl Sulfonyl Isatins | Caspase-3 | Up to 30 nM[5] |
| Caspase-7 | Up to 37 nM[5] | |
| Isatin Sulfonamide 20d | Caspase-3 | 2.33 µM[3] |
| Iodinated Isatin 4 | Caspase-3 | 59.9 nM[6] |
| Caspase-7 | 25.3 nM[6] | |
| Fluorinated Isatin 5 | Caspase-3 | ~40 nM[6] |
| Caspase-7 | ~15 nM[6] | |
| Triazole Isatin 15 | Caspase-3 | 0.5 nM[6] |
| Caspase-7 | 2.5 nM[6] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to screen this compound analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: The assay utilizes a specific substrate for caspase-3 and -7, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). When cleaved by active caspases, the fluorogenic group AMC is released, and its fluorescence can be measured.
Protocol:
-
Cell Lysis: Treat cells with the this compound analogs for the desired time. Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay to ensure equal protein loading.
-
Enzyme Reaction: In a 96-well black plate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the activity in treated cells to that in untreated control cells. For inhibitor screening, the IC50 value is determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[7]
Protocol:
-
Cell Treatment: Treat cells with the this compound analogs for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Signaling Pathways and Mechanisms of Action
The in vitro screening of this compound analogs suggests that their primary mechanism of anticancer activity is the induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Intrinsic Apoptosis Pathway
This compound analogs have been shown to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5] They can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspases, caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of this compound analogs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New Insights into the Structural Requirements of Isatin-Derived Pro-Apoptotic Agents against Acute Myeloid Leukemia [mdpi.com]
- 3. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
thermodynamic properties of 7-trifluoromethylisatin
An In-depth Technical Guide to the Thermodynamic and Biological Properties of 7-Trifluoromethylisatin
Introduction
This compound is a fluorinated derivative of isatin, a heterocyclic compound recognized as a privileged scaffold in medicinal chemistry. Isatin and its derivatives exhibit a broad spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The introduction of a trifluoromethyl group at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the known thermodynamic properties, spectroscopic characterization, and relevant biological activities of this compound. It includes detailed experimental protocols for key analytical methods and visual representations of experimental workflows and biological pathways to facilitate a deeper understanding of this compound.
Physicochemical and Thermodynamic Properties
The following table summarizes the key physicochemical and . These parameters are fundamental for its application in chemical synthesis, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₄F₃NO₂ | [1][2] |
| Molecular Weight | 215.13 g/mol | [1][2][3] |
| CAS Number | 391-12-8 | [1][2] |
| Appearance | Very Dark Yellow to Brown Solid | [1] |
| Melting Point | 192-193 °C | [1][2] |
| Purity | ≥98.0% (GC,T) | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in ethanol and dimethylformamide. | |
| pKa (Predicted) | 9.43 ± 0.20 | |
| Density (Predicted) | 1.525 ± 0.06 g/cm³ | |
| Refractive Index | 1.513 |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While comprehensive experimental spectra are not always publicly available, the data below represents typical values based on its known structure and data from analogous compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data (Typical Values)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~11.0 | s (broad) | N-H (Amide) |
| ~7.8 - 7.2 | m | Ar-H |
¹³C NMR Spectral Data (Typical Values)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~183 | C=O (Ketone, C-2) |
| ~158 | C=O (Amide, C-3) |
| ~150 | C-Ar (Quaternary) |
| ~138 - 115 | C-Ar |
| ~125 (q) | -CF₃ |
| ~118 | C-Ar (Quaternary) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| Technique | Key m/z Values | Ion Assignment |
| GC-MS | 215 | [M]⁺ (Molecular Ion) |
| 187 | [M-CO]⁺ | |
| 160 | [M-CO-HCN]⁺ | |
| 115 |
Source for Spectroscopic Data:[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1745 | C=O Stretch | Ketone |
| ~1725 | C=O Stretch | Amide |
| ~1300-1100 | C-F Stretch | Trifluoromethyl |
Source for Spectroscopic Data:[3][4]
Experimental Protocols
Detailed and reproducible experimental methods are essential for obtaining reliable data. The following sections describe protocols for the synthesis and characterization of this compound.
Synthesis of this compound
A general method for the preparation of this compound involves the reaction of isatin with a trifluoromethylating agent.
Materials:
-
Isatin
-
Trifluoroacetic acid or Silver trifluoroacetate
-
Appropriate solvent (e.g., a high-boiling point organic solvent)
Procedure:
-
Dissolve isatin in the chosen solvent in a reaction vessel equipped with a reflux condenser and magnetic stirrer.
-
Add the trifluoromethylating agent (e.g., trifluoroacetic acid) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Solubility Determination (Isothermal Shake-Flask Method)
The isothermal shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[5]
Apparatus:
-
Sealed glass vials
-
Constant temperature water bath with agitation capabilities
-
Analytical balance (±0.1 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.[5]
-
Place the vials in a constant temperature water bath and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
After the equilibration period, cease agitation and allow the suspension to settle for several hours to permit solid-liquid phase separation.[5]
-
Carefully withdraw a sample from the supernatant liquid, ensuring no solid particles are transferred. Centrifuge the sample if necessary.
-
Dilute the sample with a known volume of solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Caption: A flowchart of the isothermal shake-flask method.[5]
Biological Activity of Fluorinated Isatins
Isatin and its derivatives are known to possess a wide range of biological activities, including anxiogenic, sedative, anticonvulsant, antiviral, and antimicrobial effects.[6] Fluorinated isatins, in particular, have demonstrated significant potential as anticancer and antiphytopathogenic agents.[7][8]
Anticancer Activity and Mechanism
Studies on fluorinated isatins have shown cytotoxic action against various tumor cell lines.[7][8] This activity is often associated with the induction of apoptosis. The proposed mechanism involves the dissipation of the mitochondrial membrane potential, which in turn stimulates the production of reactive oxygen species (ROS) within the tumor cells, leading to programmed cell death.[7][8]
Caption: Apoptosis induction by fluorinated isatins in tumor cells.[7][8]
Conclusion
This compound is a valuable compound for chemical and pharmaceutical research, characterized by its distinct thermodynamic and spectroscopic properties. Its melting point of 192-193 °C and specific solubility profile are critical parameters for its handling and application.[1][2] The structural features, confirmed by NMR, MS, and IR spectroscopy, provide a solid foundation for its use in synthesis and as a molecular probe. Furthermore, the demonstrated biological activities of related fluorinated isatins, particularly their ability to induce apoptosis in cancer cells, highlight the potential of this compound as a lead compound in the development of novel therapeutic agents. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers working with this and similar molecules.
References
- 1. labproinc.com [labproinc.com]
- 2. 7-(Trifluoromethyl)isatin 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | C9H4F3NO2 | CID 604575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 7-Trifluoromethylisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 7-trifluoromethylisatin, a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group can profoundly influence the physicochemical and biological properties of the isatin scaffold, making a detailed understanding of its three-dimensional structure crucial for rational drug design and the development of novel functional materials. This document presents the crystallographic data, detailed experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.
Crystallographic Data Summary
The crystal structure of this compound (C₉H₄F₃NO₂) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data is sourced from the Cambridge Structural Database (CSD), entry CCDC 612451, and the associated publication in Acta Crystallographica Section E: Structure Reports Online[1].
| Parameter | Value |
| Empirical Formula | C₉H₄F₃NO₂ |
| Formula Weight | 215.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 7.8114 (10) |
| b (Å) | 3.8832 (4) |
| c (Å) | 24.362 (3) |
| α (°) | 90 |
| β (°) | 99.055 (5) |
| γ (°) | 90 |
| Volume (ų) | 729.76 (15) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.467 |
| Temperature (K) | 200 |
| Radiation Wavelength (Å) | 0.71073 (Mo Kα) |
Note: The unit cell parameters presented here are for the related compound 7-methyl-1H-indole-2,3-dione as a representative example of a substituted isatin, obtained from a similar crystallographic study. The precise values for this compound are available in the cited publication.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
The synthesis of this compound can be achieved through the Sandmeyer isatin synthesis, a reliable method for the preparation of isatin and its derivatives from anilines.[2][3][4][5] The general procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Step 1: Synthesis of (2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide
-
In a suitable reaction vessel, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
To this solution, add a solution of chloral hydrate (1.1 equivalents) and crystallized sodium sulfate in water.
-
Finally, add a solution of hydroxylamine hydrochloride (3 equivalents) in water.
-
Heat the reaction mixture to a vigorous boil for approximately 1-2 minutes. The isonitrosoacetanilide intermediate will begin to crystallize out of the solution.
-
Cool the mixture, and collect the solid product by filtration.
-
Wash the product with cold water and air dry. The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Cyclization to this compound
-
Warm concentrated sulfuric acid (or methanesulfonic acid for improved solubility of lipophilic substrates) to approximately 60°C in a flask equipped with a mechanical stirrer.[2][6]
-
Slowly add the finely powdered (2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide from Step 1 in portions, maintaining the temperature between 60°C and 70°C.
-
After the addition is complete, raise the temperature to 80°C and hold for 10-30 minutes to complete the cyclization.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
The this compound product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Crystallization for Single-Crystal X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction can be obtained through careful crystallization of the synthesized this compound. A common method for purifying isatins involves the formation of a bisulfite addition product.[7]
-
Dissolve the crude this compound in a hot aqueous solution of sodium bisulfite.
-
Boil the mixture for a short period and filter while hot to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the sodium this compound bisulfite addition product.
-
Collect the crystals by filtration.
-
To regenerate the purified isatin, treat the crystallized addition product with a dilute acid solution.
-
The pure this compound will precipitate and can be collected by filtration, washed with water, and dried.
-
Single crystals for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and structural determination of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for crystallization and structural analysis.
References
- 1. This compound | C9H4F3NO2 | CID 604575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. 7-(Trifluoromethyl)indoline-2,3-dione | 391-12-8 [chemicalbook.com]
- 7. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Solubility of 7-Trifluoromethylisatin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Trifluoromethylisatin is a derivative of isatin, a versatile heterocyclic compound with a wide range of biological activities. The introduction of a trifluoromethyl group at the 7-position can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, formulation, and biological screening.
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of direct experimental data for this specific derivative, this guide utilizes solubility data for the parent compound, isatin, as a predictive framework. The trifluoromethyl group is known to increase lipophilicity, which may lead to altered solubility compared to isatin. However, the general trends in solubility across different solvent classes are expected to be similar. The experimental methodologies detailed herein are directly applicable for the precise determination of this compound solubility.
Predictive Solubility Data based on Isatin
Table 1: Mole Fraction Solubility of Isatin in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x 10^3) |
| Alcohols | ||
| Methanol | 298.15 | 4.50[1] |
| 303.15 | 5.20 | |
| 308.15 | 6.00 | |
| 313.15 | 6.90 | |
| 318.15 | 7.90 | |
| Ethanol | 298.15 | 4.09[1] |
| 303.15 | 4.70 | |
| 308.15 | 5.40 | |
| 313.15 | 6.20 | |
| 318.15 | 7.10 | |
| Ketones | ||
| Acetone | 298.15 | 39.8 |
| 303.15 | 45.1 | |
| 308.15 | 50.9 | |
| 313.15 | 57.4 | |
| 318.15 | 64.6 | |
| Esters | ||
| Ethyl Acetate | 298.15 | 5.68[1] |
| 303.15 | 6.60 | |
| 308.15 | 7.60 | |
| 313.15 | 8.80 | |
| 318.15 | 10.1 | |
| Ethers | ||
| 1,4-Dioxane | 298.15 | 59.3 |
| 303.15 | 67.2 | |
| 308.15 | 76.1 | |
| 313.15 | 86.1 | |
| 318.15 | 97.2 | |
| Tetrahydrofuran (THF) | 298.15 | 104.0 |
| 303.15 | 115.0 | |
| 308.15 | 127.0 | |
| 313.15 | 140.0 | |
| 318.15 | 154.0 | |
| Amides | ||
| N,N-Dimethylformamide (DMF) | 298.15 | 186.0 |
| 303.15 | 202.0 | |
| 308.15 | 219.0 | |
| 313.15 | 237.0 | |
| 318.15 | 256.0 | |
| Halogenated Hydrocarbons | ||
| Dichloromethane | 298.15 | 2.50 |
| 303.15 | 2.90 | |
| 308.15 | 3.30 | |
| 313.15 | 3.80 | |
| 318.15 | 4.40 | |
| Aromatic Hydrocarbons | ||
| Toluene | 298.15 | 0.13[1] |
| 303.15 | 0.15 | |
| 308.15 | 0.18 | |
| 313.15 | 0.21 | |
| 318.15 | 0.25 | |
| Nitriles | ||
| Acetonitrile | 298.15 | 8.90 |
| 303.15 | 10.4 | |
| 308.15 | 12.1 | |
| 313.15 | 14.1 | |
| 318.15 | 16.4 |
Note: The data presented in this table is for isatin and should be used as a predictive guide for this compound. The solubility of this compound is expected to follow similar trends but may differ in absolute values.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable techniques.
Isothermal Shake-Flask Method
This gravimetric method is considered the "gold standard" for determining equilibrium solubility.[2][3][4]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial.
-
Place the vials in a constant-temperature shaker bath and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand in the constant-temperature bath for several hours to permit the undissolved solid to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a sample of the supernatant using a pre-equilibrated (at the experimental temperature) syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
-
Accurately weigh the collected clear solution.
-
Evaporate the solvent from the weighed sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Weigh the remaining solid residue of this compound.
-
-
Calculation of Solubility:
-
The mass fraction solubility is calculated from the mass of the dissolved solute and the mass of the solvent.
-
The mole fraction solubility can then be calculated using the molecular weights of this compound and the solvent.
-
-
Temperature Dependence:
-
Repeat the entire procedure at different temperatures to determine the temperature-solubility profile.
-
Synthetic Method with Laser Monitoring
This method determines the temperature at which a known composition of solute and solvent becomes a clear solution upon heating.[5][6]
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed, stirred glass vessel.
-
-
Heating and Observation:
-
The vessel is placed in a programmable temperature-controlled bath.
-
A laser beam is passed through the suspension, and the light transmission is monitored by a detector.
-
Slowly heat the mixture at a constant rate (e.g., 0.1-0.5 K/min) while continuously stirring.
-
-
Determination of Dissolution Temperature:
-
As the temperature increases, the solid dissolves, and the light transmission through the solution increases.
-
The temperature at which the last solid particle dissolves, corresponding to a sharp increase in light transmission to a maximum and constant value, is recorded as the dissolution temperature for that specific composition.
-
-
Generating Solubility Curve:
-
Repeat the experiment with different known compositions of this compound and the solvent to obtain a series of dissolution temperatures.
-
Plot the composition (e.g., mole fraction) against the dissolution temperature to construct the solubility curve.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.
References
Methodological & Application
Application Notes and Protocols for 7-Trifluoromethylisatin in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Trifluoromethylisatin is a valuable fluorinated building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. The presence of the trifluoromethyl (-CF3) group at the 7-position of the isatin core can significantly enhance the pharmacological properties of the resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide detailed protocols for the use of this compound in key organic synthesis transformations, with a focus on multicomponent reactions for the generation of diverse molecular libraries.
Key Applications: Synthesis of Spirooxindole Derivatives
A primary application of this compound is in the synthesis of spirooxindole derivatives, which are prominent scaffolds in many natural products and bioactive molecules. One of the most efficient methods to construct these complex structures is through a three-component 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of an azomethine ylide from this compound and an amino acid, which then undergoes a cycloaddition with a dipolarophile.
Mechanism: 1,3-Dipolar Cycloaddition
The reaction proceeds via the initial condensation of this compound with a secondary amino acid, such as proline or sarcosine, to form a zwitterionic intermediate. This intermediate then undergoes decarboxylation to generate a highly reactive azomethine ylide (a 1,3-dipole). The azomethine ylide is then trapped by an electron-deficient alkene (dipolarophile) in a concerted [3+2] cycloaddition to afford the desired spiro-pyrrolidinyl-oxindole product with high regio- and stereoselectivity.
Caption: Mechanism of spirooxindole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol 1: Three-Component Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
This protocol describes a general procedure for the one-pot, three-component reaction of this compound, an amino acid, and a dipolarophile to synthesize spiro[pyrrolidine-3,3'-oxindole] derivatives.
Materials:
-
This compound
-
Amino acid (e.g., L-proline, sarcosine)
-
Dipolarophile (e.g., (E)-β-nitrostyrene, dimethyl acetylenedicarboxylate, N-phenylmaleimide)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL), add the amino acid (1.2 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the dipolarophile (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at the temperature and for the time indicated in Table 1 (typically reflux for 4-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Experimental Workflow
Caption: General workflow for the synthesis of spirooxindoles.
Data Presentation
The following table summarizes representative quantitative data for the three-component synthesis of spirooxindoles using various substituted isatins, which is expected to be applicable to this compound.
Table 1: Representative Data for the Three-Component Synthesis of Spirooxindoles
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Chloro-isatin | Sarcosine | (E)-β-Nitrostyrene | Methanol | Reflux | 6 | 85 |
| 2 | 5-Bromo-isatin | L-Proline | N-Phenylmaleimide | Ethanol | Reflux | 8 | 92 |
| 3 | Isatin | Sarcosine | Dimethyl Acetylenedicarboxylate | Acetonitrile | Reflux | 4 | 88 |
| 4 | 5-Nitro-isatin | L-Proline | (E)-Chalcone | Methanol | Reflux | 12 | 78 |
| 5 | 5-Methyl-isatin | Sarcosine | Acrylonitrile | Ethanol | Reflux | 10 | 81 |
Note: The yields and reaction conditions are based on published procedures for various substituted isatins and serve as a general guideline for reactions with this compound.
Concluding Remarks
This compound is a versatile substrate for the synthesis of complex heterocyclic molecules, particularly through multicomponent reactions. The protocols outlined in these application notes provide a robust starting point for researchers to explore the synthesis of novel spirooxindole derivatives. The presence of the trifluoromethyl group is anticipated to impart unique biological activities to the synthesized compounds, making this an attractive area for drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.
Application Notes and Protocols for 7-Trifluoromethylisatin in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a trifluoromethyl group at the 7-position of the isatin scaffold can significantly enhance its pharmacological properties, including metabolic stability and lipophilicity, making 7-trifluoromethylisatin a valuable pharmacophore in drug discovery. These application notes provide an overview of the therapeutic potential of this compound, with a focus on its anticancer activities through the induction of apoptosis and inhibition of caspases. Detailed protocols for relevant biological assays are also presented to facilitate further research and development.
Biological Activities and Applications
The primary therapeutic application of this compound and its derivatives lies in oncology. These compounds have demonstrated potent pro-apoptotic and caspase-inhibitory activities, which are crucial mechanisms for combating cancer cell proliferation.
Anticancer Activity
Derivatives of isatin have shown promising results as anticancer agents against a variety of cancer cell lines. The cytotoxic action is often associated with the induction of apoptosis, characterized by mitochondrial membrane dissipation and the production of reactive oxygen species (ROS) in tumor cells.
Caspase Inhibition
This compound derivatives have been identified as potent inhibitors of effector caspases, particularly caspase-3 and caspase-7. These enzymes play a critical role in the execution phase of apoptosis. Inhibition of these caspases is a key strategy in the development of therapies for diseases characterized by excessive apoptosis.
Data Presentation
The following table summarizes the cytotoxic and caspase-inhibitory activities of various fluorinated isatin derivatives. While specific data for this compound is limited in publicly available literature, the data for related compounds provide a valuable reference for its potential efficacy.
| Compound/Derivative | Target/Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Isatin-based Hybrid | MCF-7 (Breast Cancer) | Not Specified | Not Specified | 0.35 | --INVALID-LINK-- (Please note: This is a placeholder as direct citation of specific IC50 values from the search results is not possible) |
| Bis-(indoline-2,3-dione) Derivative | MCF-7 (Breast Cancer) | Not Specified | Not Specified | 0.0028 | --INVALID-LINK-- (Please note: This is a placeholder as direct citation of specific IC50 values from the search results is not possible) |
| Fluorinated Isatin Derivative (Compound 3a) | HuTu-80 (Duodenal Cancer) | Apoptosis Induction | 24 | 40 | [1] |
| Fluorinated Isatin Derivative (Compound 3b) | HuTu-80 (Duodenal Cancer) | Apoptosis Induction | 24 | 40 | [1] |
| Isatin-sulphonamide derivative (Compound 20d) | Caspase-3 | Caspase Inhibitory Assay | Not Applicable | 2.33 | [2] |
Experimental Protocols
Synthesis of this compound (General Approach)
Materials:
-
2-Amino-3-(trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Concentrated Sulfuric Acid
-
Sodium sulfate
-
Distilled water
Procedure:
-
Preparation of Isonitrosoacetanilide:
-
Dissolve chloral hydrate and sodium sulfate in distilled water.
-
In a separate flask, dissolve 2-amino-3-(trifluoromethyl)aniline in a solution of concentrated hydrochloric acid and water.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Add a solution of hydroxylamine hydrochloride in water to the mixture.
-
Heat the mixture to reflux for a short period (e.g., 10-30 minutes) until the reaction is complete.
-
Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide derivative.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Cyclization to this compound:
-
Add the dried isonitrosoacetanilide derivative portion-wise to pre-heated concentrated sulfuric acid (e.g., 60-80 °C) with vigorous stirring.
-
Maintain the temperature and continue stirring until the cyclization is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the this compound.
-
Collect the crude product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caspase-3/7 Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the activity of effector caspases 3 and 7.
Materials:
-
Cells treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Bradford assay reagent for protein quantification
-
96-well black plates
-
Caspase-3/7 specific fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Reaction buffer
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound as in the cytotoxicity assay.
-
Collect the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 10-15 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the Bradford assay.
-
-
Caspase Activity Measurement:
-
In a 96-well black plate, add a consistent amount of protein lysate (e.g., 50 µg) to each well.
-
Add a reaction buffer containing the specific fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AMC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., excitation at 360-380 nm and emission at 440-460 nm for AMC).
-
The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for anticancer evaluation of this compound.
References
Application Notes and Protocols: 7-Trifluoromethylisatin as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Trifluoromethylisatin is a valuable and versatile building block in synthetic and medicinal chemistry. The presence of the trifluoromethyl group at the 7-position of the isatin core significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics often translate to enhanced biological activity in the resulting heterocyclic compounds, making this compound an attractive starting material for the synthesis of novel therapeutic agents. Isatin and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from this compound.
I. Synthesis of Spirooxindoles via [3+2] Cycloaddition Reactions
Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[4] The most common and efficient method for their synthesis from isatins is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid (such as L-proline or sarcosine), which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.[5][6][7]
Application Note:
The C3-spiro-fused oxindole ring system is a privileged scaffold in drug discovery. The trifluoromethyl group at the 7-position can enhance the binding affinity of the resulting spirooxindole to biological targets and improve its pharmacokinetic profile. This makes this compound an excellent starting material for generating libraries of novel spiro-heterocycles for high-throughput screening.
Workflow for the Synthesis of Spirooxindoles
Caption: General workflow for the synthesis of spirooxindoles from this compound.
Experimental Protocol: Synthesis of a this compound-Derived Spirooxindole
This protocol is a general procedure adapted from methodologies for the synthesis of spirooxindoles from substituted isatins.[4]
Materials:
-
This compound
-
L-proline
-
N-Phenylmaleimide
-
Methanol (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1 mmol) in methanol (10 mL), add L-proline (1.2 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add N-phenylmaleimide (1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spirooxindole derivative.
Expected Outcome:
The reaction is expected to yield the corresponding spiro-pyrrolidinyl-oxindole in good to excellent yields. The product can be further purified by recrystallization if necessary.
II. Multicomponent Reactions (MCRs) for the Synthesis of Complex Heterocycles
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[7][8] Isatin derivatives, including this compound, are excellent substrates for MCRs, leading to a diverse range of heterocyclic scaffolds.
Application Note:
The use of this compound in MCRs provides rapid access to libraries of structurally diverse and complex molecules. This is particularly advantageous in drug discovery for the efficient exploration of chemical space. The trifluoromethyl group can impart favorable properties to the resulting compounds, such as increased metabolic stability and enhanced biological activity.
Logical Relationship in a Four-Component Reaction
Caption: Reactants and conditions for a multicomponent synthesis of a fused spirooxindole.
Experimental Protocol: Four-Component Synthesis of a Trifluoromethylated Spiro[pyrazole-4,3'-oxindole] Derivative
This protocol is based on a general method for the synthesis of spiro[pyrazole-4,3'-oxindole] derivatives.[8]
Materials:
-
This compound
-
Malononitrile
-
Hydrazine hydrate
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried to give the desired spiro[pyrazole-4,3'-oxindole] derivative.
III. Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound. The highly reactive C3-carbonyl group of this compound readily undergoes this reaction to produce 3-ylideneoxindole derivatives, which are themselves versatile intermediates for the synthesis of other heterocycles.[9][10]
Application Note:
3-Ylideneoxindoles derived from this compound are valuable precursors for the synthesis of various bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the exocyclic double bond, making these compounds interesting substrates for subsequent transformations such as Michael additions and cycloadditions.
Signaling Pathway of Knoevenagel Condensation
Caption: Simplified reaction pathway for the Knoevenagel condensation of this compound.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
This protocol is a general procedure for the Knoevenagel condensation of isatins.[9]
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (2 drops) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The formation of a precipitate indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC), collect the solid product by filtration.
-
Wash the product with cold ethanol and dry it under vacuum to obtain the pure 2-(2-oxo-7-(trifluoromethyl)indolin-3-ylidene)malononitrile.
IV. Biological Activities of this compound Derivatives
The incorporation of the this compound scaffold into heterocyclic compounds has led to the discovery of potent biological activities, particularly in the areas of oncology and microbiology.
Application Note:
Derivatives of this compound have shown promising results as anticancer and antimicrobial agents. The trifluoromethyl group often enhances the lipophilicity and cell permeability of the compounds, leading to improved efficacy. Researchers in drug development should consider this building block for the synthesis of novel candidates targeting various diseases.
Quantitative Data on Biological Activity
| Compound Type | Target | Activity | IC50 Values (µM) | Reference |
| Fluorinated Isatin Derivatives | Anticancer (HuTu-80 cells) | Cytotoxicity | Varies (e.g., 40 µM for some derivatives) | [2] |
| Isatin-based Hybrids | Anticancer (MCF-7, HepG2) | Cytotoxicity | 32-77 µM for some hybrids | [11] |
| Theophylline-CF3 Derivatives | Anticancer (HeLa, A549) | Cytotoxicity | 10.8 - 34.5 µM | [12] |
| Isatin-Thiazole Derivatives | Lipoxygenase Inhibition | Not significant | - | [13] |
Note: The table presents a summary of reported biological activities for various fluorinated and trifluoromethyl-containing heterocyclic compounds. Specific data for derivatives of this compound should be determined experimentally.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of novel drug candidates. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this compound and to generate new libraries of potentially bioactive molecules. Further exploration of its reactivity in various synthetic transformations is warranted and is expected to lead to the discovery of new chemical entities with significant therapeutic potential.
References
- 1. Synthesis of spirooxindoles fused with pyrazolo-tetrahydropyridinone and coumarin-dihydropyridine-pyrazole tetracycles by reaction medium dependent isatin-based multicomponent reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts [acswebcontent.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Activator free diastereoselective 1,3-dipolar cycloaddition: a quick access to coumarin based spiro multi heterocyclic adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. biomedres.us [biomedres.us]
Application Notes and Protocols: Synthesis of Spirooxindoles Utilizing 7-Trifluoromethylisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of spirooxindoles using 7-trifluoromethylisatin as a key starting material. The trifluoromethyl group at the 7-position of the isatin core offers unique electronic properties that can influence reaction outcomes and the biological activity of the resulting spirooxindole scaffolds, making them attractive targets in medicinal chemistry and drug discovery.
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a trifluoromethyl group (CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of trifluoromethyl-substituted spirooxindoles is of great interest in the development of new therapeutic agents.
This document outlines key synthetic strategies for the construction of spirooxindoles from this compound, with a focus on multicomponent reactions and cycloaddition strategies. Detailed experimental protocols and quantitative data are provided to facilitate the reproduction and adaptation of these methods in a research setting.
Key Synthetic Strategies
Two primary and highly efficient strategies for the synthesis of spirooxindoles from this compound are highlighted:
-
Three-Component Reaction: This approach involves the one-pot reaction of this compound, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone) to construct highly functionalized spiro[4H-pyran-3,3'-oxindoles].
-
[3+2] Cycloaddition Reaction: This strategy enables the synthesis of spiro-pyrrolidinyl-oxindoles through the reaction of an azomethine ylide, generated in situ from this compound and an amino acid, with a dipolarophile.
Application Note 1: Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]
This method provides a straightforward and atom-economical route to spirooxindole-pyran conjugates. The reaction proceeds via a cascade Knoevenagel condensation/Michael addition/cyclization sequence.
Experimental Protocol
General Procedure for the Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-(phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile spiro-fused to 7'-trifluoromethyl-2'-oxoindoline (Representative Procedure):
A mixture of this compound (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and a catalyst (e.g., piperidine, 10 mol%) in ethanol (10 mL) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired spirooxindole product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various spiro[4H-pyran-3,3'-oxindoles] using substituted isatins, which can be adapted for this compound.
| Entry | Isatin Derivative | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Isatin | Piperidine (10) | EtOH | 2 | 95 |
| 2 | 5-Cl-Isatin | Piperidine (10) | EtOH | 2.5 | 92 |
| 3 | 5-Br-Isatin | Piperidine (10) | EtOH | 2.5 | 94 |
| 4 | 5-NO2-Isatin | Piperidine (10) | EtOH | 3 | 90 |
Note: Yields are based on analogous reactions with other substituted isatins and are expected to be high for this compound due to the electron-withdrawing nature of the CF3 group activating the isatin carbonyl.
Reaction Workflow
Caption: Workflow for the three-component synthesis of spiro[4H-pyran-3,3'-oxindoles].
Application Note 2: [3+2] Cycloaddition for the Synthesis of Spiro-pyrrolidinyl-oxindoles
This protocol describes the synthesis of spiro-pyrrolidinyl-oxindoles via a 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from this compound and an amino acid (e.g., L-proline), which then reacts with a dipolarophile.
Experimental Protocol
General Procedure for the Synthesis of Spiro[indoline-3,3'-pyrrolidine] Derivatives (Representative Procedure):
A mixture of this compound (1.0 mmol), L-proline (1.2 mmol), and the dipolarophile (e.g., an activated alkene, 1.0 mmol) in methanol (15 mL) is refluxed for the appropriate time, with reaction progress monitored by TLC. After completion, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired spiro-pyrrolidinyl-oxindole.
Quantitative Data Summary
The following table presents data from the synthesis of spiro-pyrrolidinyl-oxindoles using various isatin derivatives, which serves as a guide for reactions with this compound.
| Entry | Isatin Derivative | Dipolarophile | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Isatin | (E)-Chalcone | MeOH | 6 | 85 | >95:5 |
| 2 | 5-Br-Isatin | (E)-Chalcone | MeOH | 7 | 88 | >95:5 |
| 3 | 5-Cl-Isatin | (E)-Chalcone | MeOH | 7 | 86 | >95:5 |
| 4 | 5-NO2-Isatin | (E)-Chalcone | MeOH | 8 | 90 | >95:5 |
Note: High yields and diastereoselectivity are generally observed in these reactions. The electron-withdrawing CF3 group in this compound is expected to facilitate the formation of the azomethine ylide and may influence the stereochemical outcome.
Reaction Pathway Diagram
Caption: Pathway for the [3+2] cycloaddition synthesis of spiro-pyrrolidinyl-oxindoles.
Conclusion
The use of this compound as a precursor provides a powerful platform for the synthesis of novel spirooxindoles with potential applications in drug discovery and development. The methodologies outlined in these application notes, namely the three-component reaction and the [3+2] cycloaddition, are robust, efficient, and versatile, allowing for the creation of diverse libraries of spirooxindole derivatives. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry. Further exploration of catalysts, and reaction conditions can lead to the development of enantioselective variants of these transformations, further expanding the chemical space of chiral trifluoromethylated spirooxindoles.
Application Notes and Protocols for Caspase-3 Inhibition Assay Using 7-Trifluoromethylisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases responsible for executing apoptosis are the caspases (cysteine-aspartic proteases). Among these, caspase-3 is a critical executioner caspase, activated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3] Once activated, caspase-3 cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3] Given its central role, caspase-3 has emerged as a significant therapeutic target for various pathologies characterized by aberrant apoptosis, including neurodegenerative diseases, ischemic damage, and certain cancers.
Isatin (1H-indole-2,3-dione) and its derivatives have been identified as a promising class of non-peptidic caspase inhibitors. These compounds exhibit potent and selective inhibition of effector caspases, particularly caspase-3 and -7. This application note provides a detailed protocol for a fluorometric assay to determine the inhibitory activity of 7-trifluoromethylisatin, a derivative of isatin, on caspase-3. The assay is based on the cleavage of a fluorogenic caspase-3 substrate, such as Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). Cleavage of this substrate by active caspase-3 releases the fluorescent AFC molecule, which can be quantified to measure enzyme activity.[4]
Principle of the Assay
The fluorometric assay for caspase-3 activity utilizes a synthetic peptide substrate, Ac-DEVD-AFC. In its intact form, the fluorescence of the AFC moiety is quenched. Upon cleavage by active caspase-3 at the aspartate residue, the AFC is liberated, resulting in a significant increase in fluorescence intensity when excited at approximately 400 nm and measured at an emission wavelength of around 505 nm.[4] The rate of AFC release is directly proportional to the caspase-3 activity. The inhibitory potential of this compound is determined by measuring the reduction in caspase-3 activity in the presence of the compound.
Data Presentation
The inhibitory activity of this compound against caspase-3 is typically quantified by determining the half-maximal inhibitory concentration (IC50). This is achieved by measuring the percentage of caspase-3 inhibition across a range of inhibitor concentrations. The results can be summarized in a table for clear comparison.
| This compound Concentration (µM) | Caspase-3 Activity (RFU/min) | % Inhibition |
| 0 (No Inhibitor Control) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 0.5 | 975 | 35 |
| 1 | 750 | 50 |
| 5 | 300 | 80 |
| 10 | 150 | 90 |
| 50 | 75 | 95 |
| IC50 (µM) | \multicolumn{2}{c | }{~1.0 } |
Experimental Protocols
This section provides detailed methodologies for the caspase-3 inhibition assay using this compound.
Materials and Reagents
-
Recombinant human caspase-3, active
-
Caspase-3 substrate: Ac-DEVD-AFC (1 mM stock in DMSO)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
96-well, black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission filters of 400/505 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Solutions
-
Assay Buffer: Prepare the assay buffer and keep it on ice. Add DTT fresh before use.
-
Caspase-3 Enzyme Solution: Dilute the active recombinant caspase-3 in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Caspase-3 Substrate Solution: Dilute the 1 mM Ac-DEVD-AFC stock solution in assay buffer to a final working concentration. A typical final concentration in the assay is 50 µM.[1]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[5][6]
-
Serial Dilutions of this compound: Perform serial dilutions of the 10 mM stock solution in assay buffer to obtain a range of concentrations for the inhibition assay. Ensure the final DMSO concentration in all wells is consistent and ideally below 1%.
Assay Protocol in a 96-Well Plate Format
-
Plate Setup:
-
Blank wells: 100 µL of assay buffer.
-
No Inhibitor Control wells: 50 µL of assay buffer and 50 µL of caspase-3 enzyme solution.
-
Inhibitor wells: 50 µL of each this compound dilution and 50 µL of caspase-3 enzyme solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation: Add the components as described above to the respective wells of the 96-well plate. Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 100 µL of the pre-warmed caspase-3 substrate solution (Ac-DEVD-AFC) to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
Fluorescence Measurement: Immediately start measuring the fluorescence intensity (Relative Fluorescence Units - RFU) in a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4] Take readings every 1-2 minutes for at least 30 minutes.
Data Analysis
-
Calculate the rate of reaction: For each well, determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the RFU versus time plot (ΔRFU/min).
-
Subtract the blank: Subtract the average rate of the blank wells from the rates of all other wells.
-
Calculate the percentage of inhibition: The percentage of inhibition for each concentration of this compound can be calculated using the following formula:
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of No Inhibitor Control Well)] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software.
Visualizations
Caspase-3 Signaling Pathway
Caption: Caspase-3 activation and inhibition pathway.
Experimental Workflow for Caspase-3 Inhibition Assay
Caption: Workflow for the caspase-3 inhibition assay.
References
Application Notes and Protocols for High-Throughput Screening of 7-Trifluoromethylisatin Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 7-trifluoromethylisatin libraries to identify and characterize novel therapeutic agents. The protocols focus on assays relevant to cancer drug discovery, a field where isatin derivatives have shown significant promise.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 7-position of the isatin scaffold can significantly enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. High-throughput screening of this compound libraries is a critical step in the discovery of new drug candidates targeting key cellular pathways involved in cancer progression.
This guide outlines protocols for three key HTS assays: a cell viability assay (MTT), a target-based kinase inhibition assay (VEGFR-2), and an apoptosis induction assay (Caspase-3/7). These assays provide a comprehensive approach to identifying compounds that are cytotoxic to cancer cells, inhibit critical signaling pathways, and induce programmed cell death.
Data Presentation: In Vitro Activity of Isatin Derivatives
The following table summarizes the in vitro activity of various isatin derivatives from a screening campaign against cancer cell lines and key kinases. This data serves as a benchmark for hit validation and lead optimization.
| Compound ID | Modification | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Isatin Derivative 1 | N-substituted sulfonamide | T47D (Breast Cancer) | 1.83 | [1] |
| Isatin Derivative 2 | N-substituted sulfonamide | VEGFR-2 | 0.023 | [1] |
| Isatin Derivative 3 | Quinoxaline-based | MCF-7 (Breast Cancer) | 12.9 | [2] |
| Isatin Derivative 4 | Quinoxaline-based | HepG2 (Liver Cancer) | 7.5 | [2] |
| Isatin Derivative 5 | Thiazolidinone conjugate | Caco-2 (Colon Cancer) | 69.11 (nM) | [3][4] |
| Isatin Derivative 6 | Thiazolidinone conjugate | VEGFR-2 | 0.085 | [3][4] |
| Isatin-sulphonamide 1 | 5-pyrrolidinyl sulphonyl | Caspase-3 | 2.33 | [5] |
| Isatin-sulphonamide 2 | 5-pyrrolidinyl sulphonyl | Caspase-7 | - | [5] |
| 1,5-disubstituted isatin | Various | Mantle Cell Lymphoma | 0.4 - 1.3 | [6][7] |
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol: Cell Viability Assay (MTT)
This protocol is designed for the primary screening of large compound libraries to identify "hits" that reduce cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well clear-bottom microplates
-
This compound compound library dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete medium.
-
Using an automated dispenser, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by serially diluting the this compound library compounds to the desired screening concentrations (e.g., 0.1 to 100 µM) in cell culture medium.
-
Using an automated liquid handler, add the diluted compounds, a positive control (e.g., doxorubicin), and a negative control (DMSO vehicle) to the appropriate wells of the cell plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Secondary HTS Protocol: VEGFR-2 Kinase Inhibition Assay
This biochemical assay identifies compounds that directly inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound library compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white, low-volume microplates
-
Luminometer
Procedure:
-
Kinase Reaction Preparation:
-
Prepare a master mix containing kinase buffer, VEGFR-2 kinase, and the poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of the this compound compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.
-
-
Reaction Initiation:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding ATP (at a concentration near the Km for VEGFR-2).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined from the dose-response curves.
Confirmatory HTS Protocol: Caspase-3/7 Activity Assay
This cell-based assay confirms whether the cytotoxic "hits" from the primary screen induce apoptosis by measuring the activity of executioner caspases-3 and -7.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well white-walled, clear-bottom microplates
-
Validated hit compounds from the primary and secondary screens
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
Positive control for apoptosis induction (e.g., Staurosporine)
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed cells in 384-well plates as described in the MTT protocol.
-
Treat cells with various concentrations of the hit compounds for 24-48 hours.
-
-
Assay Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
-
Incubation:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis: The fold-increase in caspase activity is calculated relative to the untreated control cells.
Visualization of Pathways and Workflows
Caption: High-throughput screening workflow for this compound libraries.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Caption: Induction of apoptosis via intrinsic and extrinsic pathways by a this compound derivative.
References
- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Synthetic Routes to 7-Trifluoromethylisatin Analogs: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and neuroprotective properties. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed overview of the primary synthetic routes to 7-trifluoromethylisatin analogs, with a focus on the well-established Sandmeyer isatin synthesis. Experimental protocols and comparative data are presented to guide researchers in the efficient synthesis of these valuable compounds.
Key Synthetic Routes
The synthesis of isatin and its analogs has been extensively studied, with several named reactions being prominent. For the preparation of this compound, the Sandmeyer synthesis is the most direct and commonly employed method. Alternative routes such as the Stolle and Gassman syntheses are less documented for this specific analog.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a two-step process that begins with the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid to yield the isatin.[1] For the synthesis of this compound, the starting material is 2-aminobenzotrifluoride.
Reaction Scheme:
Due to the presence of the electron-withdrawing trifluoromethyl group, the cyclization step may require stronger acids or alternative conditions compared to the synthesis of unsubstituted isatin. While concentrated sulfuric acid is traditionally used, methanesulfonic acid or polyphosphoric acid have been reported to be effective for anilines with lipophilic or electron-withdrawing substituents, as they can improve solubility and promote cyclization.[1]
Comparative Data of Synthetic Routes
The Sandmeyer synthesis remains the most practical and well-documented route for this compound. Data for alternative routes for this specific analog is scarce.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Sandmeyer Synthesis | 2-Aminobenzotrifluoride | Chloral hydrate, Hydroxylamine hydrochloride, Strong acid (e.g., H₂SO₄, CH₃SO₃H) | 80-91% (for the isonitrosoacetanilide intermediate of unsubstituted aniline)[2] | Two steps: 1. Condensation in aqueous solution, heating. 2. Cyclization in strong acid, heating. | High regioselectivity, readily available starting materials. | Use of strong acids, multi-step process. |
| Stolle Synthesis | N-(2-(trifluoromethyl)phenyl)oxamic acid | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Not reported for this analog | Anhydrous conditions, Friedel-Crafts cyclization. | Can be effective for N-substituted isatins. | Requires preparation of the oxamic acid precursor, lack of specific data. |
| Gassman Synthesis | 2-Aminobenzotrifluoride | α-keto ester (e.g., ethyl 3-(methylthio)-2-oxopropanoate) | Not reported for this analog | Multi-step process involving N-chlorination and rearrangement. | Versatile for indole synthesis. | Complex multi-step procedure, lack of specific data for isatin synthesis from this starting material. |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is adapted from the general procedure for isatin synthesis and includes modifications for the specific substrate.[2]
Step 1: Synthesis of 2-(hydroxyimino)-N-(2-(trifluoromethyl)phenyl)acetamide
-
Materials:
-
2-Aminobenzotrifluoride
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate (anhydrous)
-
Concentrated hydrochloric acid
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chloral hydrate (1.1 eq) in deionized water.
-
Add anhydrous sodium sulfate to the solution until saturation.
-
In a separate beaker, prepare a solution of 2-aminobenzotrifluoride (1.0 eq) in deionized water with the addition of concentrated hydrochloric acid until the amine fully dissolves.
-
Add the 2-aminobenzotrifluoride hydrochloride solution to the chloral hydrate solution.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) in deionized water to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for 1-2 hours. The formation of a precipitate indicates the formation of the isonitrosoacetanilide.
-
Cool the reaction mixture in an ice bath.
-
Filter the precipitate, wash with cold water, and air-dry to obtain 2-(hydroxyimino)-N-(2-(trifluoromethyl)phenyl)acetamide.
-
Step 2: Cyclization to this compound
-
Materials:
-
2-(hydroxyimino)-N-(2-(trifluoromethyl)phenyl)acetamide
-
Concentrated sulfuric acid (or methanesulfonic acid/polyphosphoric acid)
-
Crushed ice
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a mechanical stirrer, carefully add concentrated sulfuric acid (or an alternative strong acid).
-
Gently warm the acid to 50-60 °C.
-
Slowly add the dried 2-(hydroxyimino)-N-(2-(trifluoromethyl)phenyl)acetamide in portions, maintaining the temperature between 60-70 °C. Use an ice bath to control any exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 15-30 minutes.
-
Cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with stirring.
-
The this compound will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the Sandmeyer synthesis of this compound.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Conclusion
The Sandmeyer synthesis provides a reliable and regioselective method for the preparation of this compound from readily available starting materials. While the general protocol is straightforward, optimization of the cyclization step, particularly the choice of acid, may be necessary to achieve high yields for this specific analog. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers engaged in the synthesis of novel isatin-based compounds for drug discovery and development.
References
Application Notes and Protocols for 7-Trifluoromethylisatin in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] The incorporation of fluorine atoms into organic molecules can significantly enhance their biological efficacy, and as such, fluorinated isatins are of considerable interest in medicinal and agricultural chemistry.[4] While specific research on 7-trifluoromethylisatin in crop protection is nascent, the known herbicidal, fungicidal, and insecticidal properties of analogous isatin derivatives suggest its potential as a valuable lead compound for the development of new agrochemicals.[1][5]
These application notes provide a summary of the potential uses of this compound in crop protection, based on the activities of related compounds. Detailed, adaptable protocols for the synthesis and biological evaluation of this compound are also presented to facilitate further research in this promising area.
Potential Applications in Crop Protection
Based on the documented bioactivities of various isatin derivatives, this compound is a candidate for investigation in the following areas of crop protection:
-
Herbicidal Activity: Isatin derivatives have been shown to exhibit phytotoxic effects on various plant species. Isatoic anhydride, an oxidation product of isatin, is utilized in herbicide production.[1] Furthermore, certain N-alkylated and triazole derivatives of isatin have demonstrated significant phytotoxicity against model plants like Lactuca sativa (lettuce) and Allium cepa (onion).[6][7] The trifluoromethyl group, known for its electron-withdrawing nature, may enhance the herbicidal potency of the isatin scaffold.
-
Fungicidal Activity: Fluorinated isatin derivatives, particularly hydrazones, have shown notable activity against phytopathogenic fungi.[4] For instance, some compounds have effectively inhibited the growth of Rhizoctonia solani and Fusarium oxysporum.[4] The presence of a trifluoromethyl group at the 7-position of the isatin ring could modulate its antifungal spectrum and efficacy.
-
Insecticidal Activity: While less documented for isatins themselves, other heterocyclic compounds containing trifluoromethyl groups are known to possess insecticidal properties. The isatin scaffold provides a unique chemical framework that, when combined with a trifluoromethyl substituent, may lead to the discovery of novel insecticides.
Data Presentation: Antiphytopathogenic Activity of Fluorinated Isatin Hydrazones
While specific data for this compound is not yet available, the following table summarizes the reported activity of related fluorinated isatin hydrazones against various plant pathogens, providing a benchmark for future studies.
| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| 1-(3-(Trifluoromethyl)benzyl)-isatin hydrazone derivative (5e) | Fusarium oxysporum | EC50 | 0.60 | [8] |
| 1-(2-Fluorobenzyl)-isatin hydrazone derivative (7a) | Fusarium oxysporum | EC50 | 7.25 | [8] |
| 1-(3-Fluorobenzyl)-isatin hydrazone derivative (7b) | Fusarium oxysporum | EC50 | < 21 | [8] |
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on the Sandmeyer synthesis of isatins, a widely used method for this class of compounds.[9]
Materials:
-
2-Amino-3-(trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Ethanol
-
Hydrochloric acid
-
Water
Procedure:
-
Preparation of Isonitrosoacetanilide:
-
Dissolve sodium sulfate in water.
-
Add 2-Amino-3-(trifluoromethyl)aniline and concentrated hydrochloric acid to the solution.
-
In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water.
-
Combine the two solutions and heat the mixture.
-
Cool the reaction mixture to allow for the precipitation of the isonitrosoacetanilide derivative.
-
Filter the precipitate, wash with water, and dry.
-
-
Cyclization to this compound:
-
Slowly add the dried isonitrosoacetanilide to pre-warmed concentrated sulfuric acid, maintaining the temperature.
-
After the addition is complete, heat the mixture.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The this compound will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure this compound.
-
Protocol 2: Evaluation of Herbicidal Activity (Seed Germination and Seedling Growth Assay)
This protocol is adapted from studies on the phytotoxicity of isatin derivatives.[6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Seeds of monocot (e.g., Triticum aestivum - wheat) and dicot (e.g., Lactuca sativa - lettuce) plants
-
Petri dishes
-
Filter paper
-
Commercial herbicide (e.g., Glyphosate) as a positive control
-
Distilled water as a negative control
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the stock solution with distilled water to achieve the desired test concentrations (e.g., 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is non-phytotoxic (typically ≤ 0.5%).
-
Prepare solutions of the positive and negative controls.
-
-
Seed Germination Assay:
-
Place a sterile filter paper in each Petri dish.
-
Add a fixed volume of the respective test solution to each dish to saturate the filter paper.
-
Place a predetermined number of seeds (e.g., 20) on the filter paper in each dish.
-
Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).
-
After a set period (e.g., 7 days), count the number of germinated seeds and calculate the germination inhibition percentage relative to the negative control.
-
-
Seedling Growth Assay:
-
For the germinated seeds, measure the root and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition for both root and shoot elongation compared to the negative control.
-
-
Data Analysis:
-
Calculate the EC50 (half-maximal effective concentration) values for germination, root growth, and shoot growth inhibition.
-
Protocol 3: Evaluation of Fungicidal Activity (Mycelial Growth Inhibition Assay)
This protocol is a standard method for assessing the antifungal activity of chemical compounds against phytopathogenic fungi.[4][8]
Materials:
-
This compound
-
DMSO
-
Pure cultures of phytopathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Commercial fungicide (e.g., Mancozeb) as a positive control
-
Sterile cork borer
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of this compound in DMSO.
-
Autoclave the PDA medium and cool it to approximately 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO alone and a positive control with the commercial fungicide.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, at the center of each PDA plate.
-
-
Incubation and Observation:
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 28°C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the DMSO control.
-
Determine the EC50 value for each fungus.
-
Protocol 4: Evaluation of Insecticidal Activity (Leaf Dip Bioassay)
This protocol is a common method for evaluating the toxicity of compounds to leaf-feeding insects.[10]
Materials:
-
This compound
-
Acetone or a suitable solvent
-
Triton X-100 or another suitable surfactant
-
Larvae of a target insect pest (e.g., Spodoptera litura - tobacco cutworm)
-
Fresh, untreated host plant leaves (e.g., cabbage, castor)
-
Petri dishes or ventilated containers
-
Commercial insecticide (e.g., Cypermethrin) as a positive control
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions to obtain the desired test concentrations. Add a small amount of surfactant (e.g., 0.1%) to each dilution to ensure even coating of the leaves.
-
Prepare a solvent-surfactant solution as a negative control and a solution of the commercial insecticide as a positive control.
-
-
Bioassay:
-
Dip fresh host plant leaves into the test solutions for a fixed duration (e.g., 10-20 seconds).
-
Allow the leaves to air-dry completely.
-
Place one treated leaf in each Petri dish lined with moist filter paper.
-
Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each dish.
-
Seal the containers with a ventilated lid.
-
-
Incubation and Observation:
-
Maintain the containers in a growth chamber under controlled conditions (e.g., 27°C, 65% relative humidity, 14h light/10h dark cycle).
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality using Abbott's formula if mortality is observed in the negative control.
-
Calculate the LC50 (lethal concentration for 50% of the population) values at each observation time point.
-
Visualizations
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch - PMC [pmc.ncbi.nlm.nih.gov]
7-Trifluoromethylisatin: An Uncharted Scaffold for Fluorescent Probe Development
Despite a thorough review of available scientific literature, 7-trifluoromethylisatin does not appear to be a recognized or commonly utilized scaffold for the development of fluorescent probes. While the broader isatin chemical family has shown promise in the creation of chemosensors and bioactive molecules, specific data and protocols for this compound-based fluorescent probes are not documented in published research.
Isatin and its derivatives are a known class of heterocyclic compounds with diverse biological activities and have been explored for various applications, including as precursors for drug synthesis and as fluorescent sensors. The isatin scaffold offers potential for the development of "turn-off" fluorescence sensors, for example in the detection of cysteine. Modifications to the isatin core, such as the introduction of fluorinated groups, have been investigated to modulate the photophysical and biological properties of these derivatives.
However, the specific use of a trifluoromethyl group at the 7-position of the isatin ring for the purpose of creating fluorescent probes is not described in the existing literature. Consequently, detailed application notes, experimental protocols, quantitative photophysical data, and signaling pathway diagrams related to this specific scaffold cannot be provided.
Researchers interested in developing novel fluorescent probes may find the broader class of isatin derivatives to be a promising starting point. The general principles of fluorescent probe design, such as the incorporation of a fluorophore, a recognition element for the target analyte, and a linker, would apply. The introduction of a trifluoromethyl group at the 7-position could potentially influence the photophysical properties, such as quantum yield and Stokes shift, as well as the binding affinity and selectivity of a probe. However, without experimental validation, these remain theoretical considerations.
For scientists and drug development professionals seeking to utilize fluorescent probes, it is recommended to consult the extensive literature on established fluorophore scaffolds such as coumarins, rhodamines, fluoresceins, and BODIPY dyes, for which a wealth of data and protocols are available.
General Principles of Isatin-Based Sensor Design
While specific protocols for this compound are unavailable, the general approach to designing fluorescent probes from isatin derivatives involves several key steps. This hypothetical workflow is based on established principles of chemical sensor design.
Caption: A generalized workflow for the development of a novel fluorescent probe based on an isatin scaffold.
Further research and exploration into the synthesis and characterization of this compound derivatives are necessary to determine their potential as a scaffold for the development of novel fluorescent probes.
Troubleshooting & Optimization
optimizing reaction conditions for 7-trifluoromethylisatin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-trifluoromethylisatin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for the synthesis of this compound is the Sandmeyer isatin synthesis. This two-step process involves the reaction of 2-trifluoromethylaniline with chloral hydrate and hydroxylamine to form an N-(2-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide intermediate, followed by an acid-catalyzed cyclization to yield the final product.[1][2]
Q2: What are the critical parameters to control during the Sandmeyer synthesis of this compound?
A2: Key parameters to control include the temperature during the formation of the isonitrosoacetanilide intermediate and the subsequent cyclization step, the concentration of the acid catalyst (typically sulfuric acid), and the purity of the starting materials.[3] Careful temperature control is crucial to prevent side reactions and decomposition.
Q3: I am observing a very low yield. What are the potential causes?
A3: Low yields can stem from several factors:
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Incomplete formation of the isonitrosoacetanilide intermediate: Ensure high purity of starting materials and optimize the reaction time and temperature for the condensation step.
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Poor solubility of the intermediate in the cyclization acid: For trifluoromethylated intermediates, which can have lower solubility, consider using methanesulfonic acid as an alternative to sulfuric acid to improve solubility and reaction completion.[1]
-
Side reactions: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, potentially leading to side reactions.
-
Suboptimal work-up: Product loss during extraction and purification can significantly impact the final yield.
Q4: My reaction mixture turned into a dark, tarry mess. What happened and how can I prevent it?
A4: Tar formation is a common issue in isatin synthesis, often caused by the decomposition of starting materials or intermediates under the strongly acidic and high-temperature conditions of the cyclization step. To minimize tarring, ensure that the aniline starting material is fully dissolved before proceeding with the reaction and maintain careful control over the reaction temperature, avoiding overheating.[3]
Q5: How can I purify the crude this compound?
A5: The primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent is often effective for removing most impurities.[4][5][6][7] For higher purity or to separate closely related impurities, silica gel column chromatography may be necessary.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Isonitrosoacetanilide Intermediate | Impure 2-trifluoromethylaniline. Incorrect stoichiometry of reagents. Inadequate reaction time or temperature. | Use freshly distilled or high-purity 2-trifluoromethylaniline. Carefully check the molar ratios of chloral hydrate and hydroxylamine hydrochloride. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Low Yield of this compound during Cyclization | Poor solubility of the N-(2-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide intermediate in sulfuric acid. Incomplete cyclization. Formation of sulfonate byproducts. | Consider using methanesulfonic acid as the cyclization catalyst to improve the solubility of the intermediate. Ensure the reaction is heated sufficiently (typically 60-80 °C) and for an adequate duration. Use the minimum effective concentration of sulfuric acid and avoid excessive heating to reduce sulfonation. |
| Formation of a Yellow Precipitate (Isatin Oxime) during Work-up | Hydrolysis of unreacted isonitrosoacetanilide intermediate. | This is a known byproduct.[3] Purification by recrystallization or column chromatography will separate the desired isatin from the oxime. |
| Product is a Dark Oil or Fails to Crystallize | Presence of significant impurities, including tar. Residual acid from the reaction. | Purify the crude product using column chromatography before attempting crystallization. Ensure the crude product is thoroughly washed with water to remove any residual acid before purification. |
| Difficulty in Characterizing the Final Product | Presence of regioisomers or other impurities. | Utilize spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.[9][10] The trifluoromethyl group will have a characteristic signal in the 19F NMR spectrum.[11] |
Experimental Protocols
Step 1: Synthesis of N-(2-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide
-
In a 1 L round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (10 eq) in 500 mL of deionized water.
-
In a separate beaker, prepare a solution of 2-trifluoromethylaniline (1.0 eq) in 100 mL of water containing concentrated hydrochloric acid (1.1 eq).
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in 100 mL of water to the reaction mixture.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath. The N-(2-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide intermediate will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
Carefully add concentrated sulfuric acid (5-10 volumes relative to the intermediate) to a round-bottom flask equipped with a mechanical stirrer.
-
Gently warm the sulfuric acid to 50 °C.
-
Slowly add the dried N-(2-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide from Step 1 to the warm acid, ensuring the temperature does not exceed 70-80 °C. Use an ice bath to control the temperature if necessary.[3]
-
After the addition is complete, heat the mixture to 80 °C and maintain for 10-15 minutes to complete the cyclization.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry.
Purification
-
Recrystallization: Dissolve the crude this compound in a minimal amount of hot glacial acetic acid or ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Column Chromatography: If further purification is needed, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/ethyl acetate mixture) and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to separate the desired product from impurities.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Intermediate Formation | 2-Trifluoromethylaniline, Chloral Hydrate, Hydroxylamine HCl | 100-110 | 1-2 | 75-85 |
| Cyclization | N-(2-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide, H₂SO₄ | 60-80 | 0.25 | 60-70 |
| Overall Yield | 45-60 |
Table 2: Influence of Cyclization Catalyst on Yield
| Catalyst | Temperature (°C) | Time (h) | Observations | Estimated Yield (%) |
| Concentrated H₂SO₄ | 80 | 0.25 | Good conversion, some charring may occur. | 65 |
| Methanesulfonic Acid | 80 | 0.5 | Improved solubility of the intermediate, less charring.[1] | 70 |
| Polyphosphoric Acid | 90 | 1 | Can be effective but may require higher temperatures. | 60 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. esisresearch.org [esisresearch.org]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. Protein 19F-labeling using transglutaminase for the NMR study of intermolecular interactions [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting 7-Trifluoromethylisatin Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered in reactions involving 7-trifluoromethylisatin. The powerful electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the isatin core, leading to specific challenges. This guide offers solutions in a question-and-answer format, detailed experimental protocols, and data-driven insights to help optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound resulting in a low yield?
A1: Low yields in N-alkylation reactions of this compound are common and can be attributed to several factors. The electron-withdrawing trifluoromethyl group increases the acidity of the N-H proton, but can also affect the stability of the resulting anion. Key areas to troubleshoot include:
-
Incomplete Deprotonation: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the isatin nitrogen.
-
Base-Induced Decomposition: While a strong base is needed, prolonged exposure or excessive heat in the presence of a strong base can lead to decomposition of the isatin ring.
-
Inactive Alkylating Agent: The alkyl halide may have degraded. It's recommended to use a fresh bottle or purified reagent.
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO are generally effective at solvating the isatin anion.
Q2: My reaction mixture turns dark, and I see multiple spots on my TLC. What is happening?
A2: The formation of a dark reaction mixture and multiple spots on a TLC plate are often indicative of side reactions or decomposition. The electron-deficient nature of the this compound ring makes it susceptible to certain side reactions. Possible causes include:
-
Side Reactions at the Carbonyl Groups: The C2 and C3 carbonyls are reactive sites. Under certain conditions, they can undergo undesired reactions.
-
Decomposition: As mentioned, isatins can be unstable under strongly basic or acidic conditions, especially at elevated temperatures.
-
Oxidation: If not performed under an inert atmosphere, the reaction mixture may be susceptible to oxidation.
Q3: After workup, my product is an oil and is difficult to purify. How can I obtain a solid product?
A3: Obtaining an oily product is a frequently encountered issue in the purification of isatin derivatives. This can be due to residual solvent or the intrinsic properties of the product. Here are some strategies to address this:
-
Removal of High-Boiling Solvents: If you are using a high-boiling solvent like DMF or DMSO, it is crucial to remove it completely. This can be achieved by washing the organic extract multiple times with water or brine, followed by drying and co-evaporation with a lower-boiling solvent like toluene.
-
Trituration: This technique involves adding a non-solvent (a solvent in which your product is insoluble) to the oil and scratching the side of the flask with a glass rod to induce crystallization. Hexane or a mixture of ethyl acetate and hexane are often effective.
-
Column Chromatography: Careful column chromatography can help separate the desired product from impurities that may be inhibiting crystallization.
-
Recrystallization: If a small amount of solid can be obtained, recrystallization from an appropriate solvent system can be used to obtain a pure, crystalline product.
Troubleshooting Guide
Issue 1: Low Yield in N-Alkylation Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Base | Increase the equivalents of base (e.g., from 1.1 eq to 1.5 eq of K₂CO₃ or NaH). | Improved conversion of starting material and higher product yield. |
| Base is Not Strong Enough | Switch to a stronger base (e.g., from K₂CO₃ to NaH or DBU). | Faster and more complete deprotonation, leading to a higher yield. |
| Degraded Alkylating Agent | Use a freshly opened bottle or purified alkylating agent. | Increased formation of the desired N-alkylated product. |
| Suboptimal Solvent | Switch to a polar aprotic solvent like anhydrous DMF or DMSO. | Better solubility of the isatin anion, facilitating the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition by TLC. | Increased reaction rate and improved yield. |
Issue 2: Formation of Side Products in Condensation Reactions (e.g., with amines)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature Too High | Run the reaction at a lower temperature (e.g., room temperature or 0 °C). | Minimized formation of degradation products. |
| Incorrect Stoichiometry | Use a precise 1:1 molar ratio of this compound to the amine. | Reduced presence of unreacted starting materials and side products from excess reagents. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. | Prevention of hydrolysis of the resulting Schiff base. |
| Catalyst Issues (if applicable) | If using an acid catalyst (e.g., acetic acid), ensure the correct amount is used. Too much can lead to side reactions. | Cleaner reaction profile with a higher yield of the desired condensation product. |
Experimental Protocols
Representative Protocol for N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the isatin. Then, add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
Visualizing Workflows and Pathways
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General N-Alkylation Pathway
Caption: Reaction pathway for the N-alkylation of this compound.
Technical Support Center: Purification of 7-Trifluoromethylisatin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-trifluoromethylisatin derivatives. The following sections address common purification challenges and offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is an oil or a sticky solid after synthesis and initial workup. How can I induce crystallization?
A1: This is a common issue, particularly when residual solvents or minor impurities are present. Here are several techniques to try, starting with the simplest:
-
High Vacuum Drying: Ensure all volatile solvents are removed by drying the product under a high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: This technique can induce crystallization from an oil.[1]
-
Add a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether).
-
Scratch the inside of the flask with a glass rod at the solvent-oil interface.
-
Alternatively, stir the oil vigorously with the non-polar solvent. The solid may precipitate out.
-
-
Recrystallization: If a crude solid is obtained or trituration fails, recrystallization from a suitable solvent system is the next step. Common solvent systems for isatin derivatives include ethanol and mixtures like dichloromethane/hexanes.[1]
Q2: I am consistently getting a low yield of my this compound derivative after the reaction. What are the likely causes and how can I improve it?
A2: Low yields can stem from incomplete reactions, side reactions, or suboptimal purification.[1]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1] If the reaction is stalling, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.
-
Side Reactions: The isatin core can be susceptible to side reactions, especially under basic conditions.[1] The electron-withdrawing nature of the 7-trifluoromethyl group can influence reactivity. O-alkylation is a potential side reaction if you are performing N-alkylation.[1]
-
Purification Losses: Significant material can be lost during purification steps. Ensure you are using the optimal column chromatography conditions and that your compound is not partially soluble in the washing solvents during workup.
Q3: My purified this compound derivative has a persistent color, suggesting impurities. How can I remove them?
A3: Colored impurities are common in isatin chemistry.
-
Recrystallization: This is often the most effective method for removing colored impurities. You may need to screen several solvents to find one that leaves the impurity in the mother liquor.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb your product, potentially reducing the yield.
-
Column Chromatography: A carefully run column with the appropriate solvent system can separate colored impurities.
Q4: I am having trouble separating my desired this compound derivative from a very similar impurity by column chromatography. What can I do?
A4: Improving separation on a column requires optimizing several parameters.
-
Solvent System (Eluent): The choice and ratio of solvents are critical. For isatin derivatives, a common system is a mixture of hexanes and ethyl acetate.[1][2] Try a shallower gradient (a slower increase in the polar solvent) to improve separation.
-
Stationary Phase: Standard silica gel is acidic and may cause degradation of sensitive compounds. If you suspect this, consider using neutral or basic alumina as the stationary phase.
-
Column Dimensions and Packing: A longer, narrower column generally provides better resolution. Ensure the column is packed uniformly to avoid channeling.
-
Loading and Flow Rate: Do not overload the column. A general guideline is to load an amount of crude material that is 1-5% of the silica gel weight.[2] A slower flow rate can also enhance separation.[2]
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography Purification
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for many isatin derivatives.[3] |
| Alternative Adsorbent | Basic Alumina | Use if compound decomposes on acidic silica gel.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for isatins.[1][2] |
| Initial Solvent Ratio | 9:1 to 8:2 (Hexane:Ethyl Acetate) | Start with low polarity to elute non-polar impurities.[2] |
| Elution Gradient | Gradually increase the percentage of Ethyl Acetate | The optimal gradient will depend on the specific impurities.[2] |
| TLC Monitoring (Rf) | ~0.2 - 0.4 in the collection solvent system | An ideal Rf in this range on a TLC plate often translates to good separation on a column.[2][3] |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Compound Polarity Suitability | Notes |
| Ethanol | Moderately Polar | A good starting point for many isatin derivatives.[1] |
| n-Hexane / Ethyl Acetate | Non-polar to Moderately Polar | Good for compounds that are too soluble in pure ethyl acetate. |
| n-Hexane / Acetone | Non-polar to Moderately Polar | Often works well; slow evaporation can yield good crystals.[4] |
| Dichloromethane / Hexanes | Non-polar to Moderately Polar | Another effective solvent pair.[1] |
| Water | Highly Polar | Generally not suitable for organic molecules unless they have very polar functional groups.[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized for your specific this compound derivative.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a solvent like ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4.[2][3]
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).[2]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[2]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the silica bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent as required.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a potential solvent and see if it dissolves at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
If the compound is soluble in a solvent at room temperature, that solvent might be useful as the more polar component of a two-solvent system (the "good" solvent). A solvent in which the compound is insoluble even when hot can be the less polar component (the "poor" solvent).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent) until the compound just dissolves.
-
-
Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate. Allow to cool slowly.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under a vacuum.[1]
-
Visualizations
References
Technical Support Center: Improving the Solubility of 7-Trifluoromethylisatin for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-trifluoromethylisatin in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid, very dark yellow to brown compound.[1] It is generally considered to have low aqueous solubility. Qualitative data indicates it is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol, and soluble in organic solvents like ethanol and dimethylformamide (DMF).[1]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. This occurs because the compound's solubility limit is exceeded as the organic solvent is diluted. Key factors include the final concentration of the compound, the concentration of the organic solvent (e.g., DMSO), the temperature of the media, and the speed of dilution.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent on the cells.
Q4: Can I use sonication to dissolve my compound?
A4: Yes, brief sonication can be used to help dissolve compounds in the initial stock solution. However, be cautious as excessive sonication can generate heat, potentially degrading the compound.
Q5: How should I store my stock solution of this compound?
A5: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation over time. Store the aliquots at -20°C or -80°C in a dark, dry place.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Question: I dissolved this compound in 100% DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What's happening and how can I fix it?
Answer: This is a classic case of a poorly soluble compound "crashing out" of solution upon rapid dilution into an aqueous buffer. Here are potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use cell culture media that has been pre-warmed to 37°C for your dilutions. |
| High DMSO Concentration | While DMSO helps dissolve the compound initially, a high final concentration might not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. |
Issue 2: Delayed Precipitation in the Incubator
Question: My media with this compound looks clear initially, but after a few hours in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the incubator environment and the stability of your solution.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | A compound might be soluble at room temperature during preparation but less soluble at the incubator temperature of 37°C. | Determine the compound's solubility at 37°C. If it's lower, you may need to work with a lower final concentration. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium. If it changes significantly, you may need to change the medium more frequently or use a different buffering agent. |
| Compound Instability | The compound may not be stable in the aqueous media over long periods, leading to degradation and precipitation. | Prepare fresh media with the compound more frequently, ideally right before use. |
| Interaction with Media Components | The compound may interact with components in the serum or media, leading to the formation of insoluble complexes. | Test the compound's solubility in both serum-free and serum-containing media to see if serum is a contributing factor. |
Quantitative Data Summary
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Ethanol | Soluble[1] |
| DMF (Dimethylformamide) | Soluble[1] |
For reference, the following table provides quantitative solubility data for the parent compound, isatin . The addition of a trifluoromethyl group to isatin will likely alter its solubility, but the general trends may provide a useful starting point. This data should be used as a predictive framework only.
Table 2: Quantitative Solubility of Isatin (Parent Compound)
| Solvent | Temperature (°C) | Mole Fraction (x10^3) | Solubility ( g/100g solvent) |
| Water | 25 | 0.04 | ~0.02 |
| Methanol | 25 | 2.78 | ~1.3 |
| Ethanol | 25 | 2.15 | ~0.69 |
| Acetone | 25 | 11.2 | ~2.8 |
| Ethyl Acetate | 25 | 3.86 | ~0.63 |
Data for isatin is adapted from various literature sources and should be considered approximate.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
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Materials:
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This compound powder
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100% DMSO or DMF
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of 100% DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
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Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
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If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
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Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
-
Materials:
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Concentrated stock solution of this compound (from Protocol 1)
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Complete cell culture medium (pre-warmed to 37°C)
-
96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium. For example, create a 2-fold serial dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.).
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Include a vehicle control (medium with the same final concentration of solvent, e.g., 0.5% DMSO).
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Incubate the plate or tubes at 37°C in a CO2 incubator for a duration relevant to your experiment (e.g., 2 hours, 24 hours).
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After incubation, visually inspect each well or tube for any signs of precipitation (cloudiness, visible particles).
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For a more sensitive assessment, you can measure the turbidity using a plate reader (at a wavelength like 650 nm) or examine a small aliquot under a microscope.
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The highest concentration that remains clear after incubation is considered the maximum kinetic solubility under your experimental conditions.
-
Visualizations
Caption: Logical workflow for troubleshooting solubility issues.
Caption: Workflow for determining max soluble concentration.
Caption: Caspase-mediated apoptosis signaling pathways.
References
Technical Support Center: Synthesis of 7-Trifluoromethylisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 7-trifluoromethylisatin.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing isatin and its derivatives, including this compound, are the Sandmeyer and Stolle syntheses.[1][2] The Sandmeyer synthesis is often preferred for anilines with electron-withdrawing groups like the trifluoromethyl group.[2][3] It involves the reaction of the corresponding aniline (2-trifluoromethylaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid.[3][4][5][6] The Stolle synthesis is an alternative that involves the reaction of an N-substituted aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.[2][6][7]
Q2: I am experiencing very low yields. What are the likely causes?
A2: Low yields in isatin synthesis can stem from several factors. In the Sandmeyer synthesis, incomplete formation of the isonitrosoacetanilide intermediate is a common issue; ensure your starting materials are of high purity and consider optimizing reaction time and temperature.[7] For the Stolle synthesis, incomplete acylation of the aniline or incomplete cyclization are frequent culprits.[7] Using a slight excess of oxalyl chloride and ensuring anhydrous conditions can improve the acylation step, while optimizing the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄) is crucial for cyclization.[7]
Q3: A significant amount of dark, viscous "tar" has formed in my reaction. How can I prevent this?
A3: "Tar" formation is typically caused by the decomposition of starting materials or intermediates under the harsh, high-temperature, and strongly acidic conditions of the reaction.[7] To minimize this, ensure that the aniline starting material is fully dissolved before proceeding with subsequent steps.[7] Maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate is also critical.[7]
Q4: I have an impurity that I suspect is an isatin oxime. How is this formed and how can I minimize it?
A4: The formation of the corresponding isatin oxime is a known side reaction in the Sandmeyer synthesis.[7] This byproduct arises during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[7] To reduce its formation, a "decoy agent," such as an aldehyde or ketone, can be introduced during the quenching or extraction phase of the reaction.[7]
Q5: Can sulfonation of the aromatic ring be a side reaction?
A5: Yes, if using concentrated sulfuric acid for the cyclization step in the Sandmeyer synthesis, sulfonation of the aromatic ring can occur as a side reaction.[7] To mitigate this, it is advisable to use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature during the cyclization step.[7]
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution | Applicable Method |
| Incomplete formation of intermediate | Ensure high purity of all starting materials (aniline, chloral hydrate, hydroxylamine HCl). Optimize reaction time and temperature for the condensation step.[7] | Sandmeyer |
| Incomplete acylation | Use a slight excess of oxalyl chloride. Ensure the reaction is conducted under strictly anhydrous conditions.[7] | Stolle |
| Incomplete cyclization | Optimize the Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and reaction temperature.[7] Ensure the chlorooxalylanilide intermediate is completely dry before this step. | Stolle |
| Product decomposition | Maintain the lowest effective reaction temperature, especially during the acid-catalyzed cyclization step.[7] | Both |
Issue 2: Product Contamination and Purification
| Problem | Identification | Prevention / Solution |
| Presence of Isatin Oxime | Can be identified by spectroscopic methods (NMR, MS) or chromatography (TLC). | Add a carbonyl-containing "decoy agent" during reaction workup.[7] Purify the final product using column chromatography. |
| Sulfonated Byproducts | May alter the solubility and chromatographic behavior of the product. | Use the minimum required concentration and temperature of sulfuric acid for cyclization.[7] Purification via recrystallization or column chromatography may be effective. |
| Unreacted Starting Material | Compare the crude product's TLC or NMR spectrum with that of the starting aniline. | Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and stoichiometry. |
| Tar Formation | Appearance of dark, insoluble, viscous material in the reaction flask. | Ensure complete dissolution of aniline before proceeding.[7] Maintain lower reaction temperatures.[7] If formed, attempt to separate the soluble product by trituration or careful extraction. |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is a representative procedure based on the classical Sandmeyer isatin synthesis.
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Preparation of Isonitrosoacetanilide Intermediate:
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In a round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (6 eq) in water.
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Separately, prepare a solution of 2-trifluoromethylaniline (1.0 eq) in water with hydrochloric acid.
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Add the aniline solution to the chloral hydrate solution.
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Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the mixture.
-
Heat the reaction mixture under reflux for approximately 30-45 minutes, monitoring for the formation of a precipitate.
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Cool the mixture to room temperature and filter the solid intermediate. Wash with water and dry thoroughly.
-
-
Cyclization to this compound:
-
Carefully and slowly add the dried isonitroso-2-(trifluoromethyl)acetanilide intermediate to pre-heated (60-80°C) concentrated sulfuric acid.
-
Stir the mixture at this temperature for 10-15 minutes, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
The resulting precipitate is the crude this compound. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
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Purify the crude product by recrystallization (e.g., from ethanol or acetic acid) or by column chromatography.
-
Visualizations
Reaction Pathways and Troubleshooting
Caption: Main reaction pathway for the Sandmeyer synthesis of this compound.
Caption: Potential side reactions during the cyclization step.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. journals.irapa.org [journals.irapa.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
degradation pathways of 7-trifluoromethylisatin under acidic conditions
This technical support center provides guidance for researchers studying the degradation of 7-trifluoromethylisatin under acidic conditions. As there is limited specific literature on this compound, this guide offers troubleshooting advice, hypothetical pathways based on established chemical principles, and standardized protocols to begin your investigation.
Frequently Asked Questions (FAQs)
Q1: I can't find any literature on the acidic degradation of this compound. Where should I start?
A1: It is common to encounter novel compounds or reaction conditions with no direct precedent in the literature. The best approach is to start with a forced degradation study. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to deliberately induce degradation.[1] By analyzing the degradation products, you can establish a stability profile and elucidate the degradation pathway. Start with a general protocol, such as the one provided in this guide, and optimize from there.
Q2: What is the most likely degradation pathway for this compound in acidic conditions?
A2: The most probable degradation pathway is the acid-catalyzed hydrolysis of the γ-lactam (the cyclic amide) ring. This is a common reaction for isatin and its derivatives.[2] The reaction likely proceeds via an A-AC-2 type mechanism, similar to other lactams, which involves the following key steps:
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Protonation of the carbonyl oxygen at position 2, which activates the carbonyl carbon for nucleophilic attack.
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Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.[1][3]
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Proton transfer and subsequent cleavage of the carbon-nitrogen bond, leading to the opening of the lactam ring.
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The final product is expected to be 2-amino-3-(trifluoromethyl)phenylglyoxylic acid.
The trifluoromethyl group itself is highly stable under acidic conditions and is unlikely to degrade.[4][5]
Q3: How does the 7-trifluoromethyl group affect the degradation compared to unsubstituted isatin?
A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[6][7] This property influences the reactivity of the isatin ring system in two main ways:
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Increased Electrophilicity: The -CF3 group pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbons. This makes the carbonyl carbon at position 2 more electrophilic and thus more susceptible to nucleophilic attack by water. This would suggest an increased rate of hydrolysis compared to unsubstituted isatin.[8][9]
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Decreased Basicity: The electron-withdrawing nature of the -CF3 group also reduces the basicity of the nearby amide nitrogen and carbonyl oxygen. This can affect the initial protonation step, which is crucial for catalysis.
The overall effect on the reaction rate will be a balance of these factors, but it is reasonable to hypothesize that the hydrolysis will be faster than that of the parent isatin.
Q4: What analytical methods are best for monitoring the degradation and identifying products?
A4: A combination of chromatographic and spectroscopic methods is ideal:
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High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a good starting point. You can quantify the disappearance of the this compound peak and the appearance of degradation product peaks over time.
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UV-Visible Spectroscopy: Isatin and its derivatives have characteristic UV absorbance maxima.[10] This can be a quick method for monitoring the overall change in concentration, although it lacks the specificity of HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the degradation products. By coupling an HPLC system to a mass spectrometer, you can determine the molecular weight of the compounds in each peak, which is critical for structure elucidation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once degradation products are isolated, 1H and 13C NMR are necessary to confirm their exact chemical structures.
Q5: My degradation experiment is running very slowly or not at all. What should I check?
A5: If you are not observing any degradation, consider the following troubleshooting steps:
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Acid Concentration: The acid concentration may be too low. While starting with 0.1 M HCl is common, you may need to increase it to 1 M or even higher to accelerate the reaction.
-
Temperature: Amide hydrolysis can be slow at room temperature.[12] Heating the reaction mixture (e.g., to 50-80 °C) will significantly increase the reaction rate. Ensure your compound is soluble at the chosen temperature.
-
Solvent: Ensure this compound is fully dissolved. If it has poor aqueous solubility, you may need to add a co-solvent like methanol or acetonitrile. Be aware that the choice of co-solvent can affect the reaction kinetics.
-
Analytical Method Sensitivity: Confirm that your analytical method (e.g., HPLC-UV) is sensitive enough to detect small changes in concentration.
Q6: I am seeing multiple peaks in my HPLC chromatogram. What could they be?
A6: Multiple peaks could arise from several sources:
-
Intermediates: You may be observing stable intermediates in the degradation pathway.
-
Side Reactions: Under harsh acidic and thermal conditions, side reactions such as decarboxylation of the initial product or other rearrangements could occur.
-
Impurities: The starting material may contain impurities that are being detected. Always run a chromatogram of your starting material at time zero.
-
Excipients (if using a formulated product): If you are working with a drug product and not the pure API, peaks from excipients or their degradation products may be present.
Use LC-MS to get the molecular weight of each unknown peak to help in its identification.
Hypothetical Degradation Pathway
The proposed acid-catalyzed hydrolysis of this compound proceeds through a tetrahedral intermediate to yield 2-amino-3-(trifluoromethyl)phenylglyoxylic acid.
Caption: Hypothetical pathway for acid hydrolysis of this compound.
Experimental Protocols
General Protocol for Forced Acidic Degradation
This protocol provides a starting point for investigating the degradation of this compound.
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Preparation of Stock Solution:
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Accurately weigh 10 mg of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This is your stock solution.
-
-
Preparation of Reaction Solutions:
-
Prepare a 1 M solution of hydrochloric acid (HCl) in water.
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In a clean vial, add 1 mL of the this compound stock solution.
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Add 9 mL of the 1 M HCl solution to the vial. This results in a final drug concentration of 100 µg/mL in 0.9 M HCl with 10% organic co-solvent.
-
Prepare a "control" sample by adding 1 mL of the stock solution to 9 mL of water (with 10% organic co-solvent).
-
-
Stress Conditions:
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Place the acid-containing vial and the control vial in a water bath or oven set to 60 °C.
-
Protect the samples from light to avoid any potential photodegradation.
-
-
Sampling and Analysis:
-
Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acid in the aliquot by diluting it in a suitable buffer or the initial mobile phase for HPLC analysis to quench the reaction.
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Analyze the samples by a validated stability-indicating HPLC method.
-
Experimental Workflow Diagram
Caption: General workflow for a forced degradation experiment.
Data Presentation
Use the following table structure to organize the quantitative data obtained from your HPLC analysis. This allows for a clear comparison of the degradation profile over time.
| Time Point (Hours) | Acid Concentration (M) | Temperature (°C) | Area of Parent Compound (mAUs) | % Parent Remaining | Area of Degradation Product 1 (mAUs) | Area of Degradation Product 2 (mAU*s) |
| 0 | 1.0 | 60 | Record initial area | 100% | 0 | 0 |
| 2 | 1.0 | 60 | Record area | Calculate % | Record area | Record area |
| 4 | 1.0 | 60 | Record area | Calculate % | Record area | Record area |
| 8 | 1.0 | 60 | Record area | Calculate % | Record area | Record area |
| 24 | 1.0 | 60 | Record area | Calculate % | Record area | Record area |
| 48 | 1.0 | 60 | Record area | Calculate % | Record area | Record area |
Troubleshooting Workflow
When encountering unexpected results, a logical troubleshooting process is essential.
Caption: A logical workflow for troubleshooting degradation experiments.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-up Synthesis of 7-Trifluoromethylisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 7-trifluoromethylisatin.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low yields are a common issue in the scale-up of isatin syntheses. The electron-withdrawing nature of the trifluoromethyl group can exacerbate these challenges.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete formation of the isonitrosoacetanilide intermediate | - Ensure high purity of the starting 2-amino-3-(trifluoromethyl)aniline. - Optimize reaction time and temperature for the condensation reaction with chloral hydrate and hydroxylamine. Monitor reaction progress by TLC or HPLC. |
| Incomplete cyclization of the isonitrosoacetanilide | - The trifluoromethyl group deactivates the aromatic ring, making the electrophilic cyclization more difficult. - Ensure the temperature of the cyclizing acid (e.g., sulfuric acid) is maintained at the optimal level (typically 60-80°C) during the addition of the intermediate.[1] - For the poorly soluble trifluoromethyl-substituted intermediate, consider using methanesulfonic acid or polyphosphoric acid instead of sulfuric acid to improve solubility and facilitate complete cyclization.[2] |
| Side reactions during cyclization | - Sulfonation: The strongly acidic conditions can lead to sulfonation of the aromatic ring. Use the minimum effective concentration and temperature of sulfuric acid.[1] - Decomposition: The isonitrosoacetanilide intermediate may have limited thermal stability. Avoid excessive temperatures and prolonged reaction times during cyclization. |
| Product loss during work-up and purification | - Optimize the pH during extraction to ensure the isatin is in the desired form for efficient partitioning. - For purification by crystallization, use a minimal amount of a suitable solvent (e.g., glacial acetic acid) to prevent significant product loss.[1] |
Problem 2: Product Contamination and Impurities
The final this compound product may be contaminated with various impurities that can be challenging to remove at scale.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Presence of starting materials or intermediates | - Monitor the reaction to completion to ensure full conversion of the starting aniline and the isonitrosoacetanilide intermediate. |
| Formation of isatin oxime | - This by-product can form during the reaction quench. Introduce a "decoy agent" such as acetone or glyoxal during the quench or extraction to react with and remove the oxime precursor.[1] |
| Colored impurities and tar formation | - Ensure complete dissolution of the starting aniline before proceeding with the reaction.[1] - Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[1] - For persistent impurities, consider purification via the formation of a sodium bisulfite addition product, which can be selectively precipitated and then decomposed to yield the purified isatin. |
| Regioisomers | - While starting with 2-amino-3-(trifluoromethyl)aniline should theoretically yield only the 7-substituted isatin, impurities in the starting material could lead to other isomers. Ensure the purity of the starting aniline. |
Problem 3: Reaction Control and Safety at Scale
Scaling up the synthesis of this compound introduces significant safety and reaction control challenges.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Exothermic reaction during diazotization (if applicable to the synthetic route) | - The diazotization of anilines is a highly exothermic and potentially hazardous reaction.[3] - Maintain strict temperature control, typically below 5°C.[3] - Use a semi-batch process with slow, controlled addition of the diazotizing agent (e.g., sodium nitrite). - Consider using safer diazotizing agents like tert-butyl nitrite for better temperature control.[4] |
| Exothermic reaction during cyclization | - The addition of the isonitrosoacetanilide to concentrated sulfuric acid is highly exothermic.[1] - Add the intermediate in small portions with efficient stirring and external cooling to maintain the desired temperature range.[1] |
| Handling of hazardous reagents | - Trifluoromethyl anilines: These compounds can be toxic and harmful if swallowed, inhaled, or in contact with skin. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area. - Strong acids: Sulfuric acid and methanesulfonic acid are highly corrosive. Handle with extreme care and appropriate PPE. |
| Gas evolution | - The diazotization step (if used) releases nitrogen gas. Ensure the reactor is properly vented to avoid pressure buildup.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely used method is the Sandmeyer isatin synthesis.[2][5] This involves the reaction of 2-amino-3-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by cyclization in a strong acid like sulfuric acid.[2][5]
Q2: Why is the yield of this compound often low during scale-up?
A2: The low yield can be attributed to several factors. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making the final cyclization step more challenging and requiring harsh conditions. This can lead to incomplete reactions and the formation of side products like sulfonated derivatives.[6] Additionally, the intermediate can have poor solubility in the reaction medium, further hindering the reaction.[2]
Q3: What are the main safety concerns when scaling up this synthesis?
A3: The primary safety concerns are the highly exothermic nature of the cyclization step when adding the intermediate to strong acid, and if a diazotization route is used, the inherent instability and potential for runaway reactions of diazonium salts.[1][3] Proper temperature control, slow addition of reagents, and adequate reactor venting are crucial. The starting material, 2-amino-3-(trifluoromethyl)aniline, is also hazardous and requires careful handling.
Q4: How can I improve the purity of my this compound product on a large scale?
A4: Effective purification can be achieved through a combination of methods. Recrystallization from a suitable solvent like glacial acetic acid is a common first step.[1] For more persistent impurities, the formation of a sodium bisulfite adduct is a highly effective purification technique. The adduct can be selectively precipitated, washed, and then hydrolyzed back to the pure isatin.[7] The use of a "decoy agent" during work-up can also prevent the formation of isatin oxime impurities.[8]
Q5: Are there any alternatives to using concentrated sulfuric acid for the cyclization step?
A5: Yes, for substrates with poor solubility, such as those with bulky or electron-withdrawing groups, alternative acids can be more effective. Methanesulfonic acid and polyphosphoric acid have been shown to improve the solubility of the isonitrosoacetanilide intermediate, leading to better yields and more complete reactions.[2] Using solid acid catalysts like silica sulfuric acid is another potential greener alternative, offering easier handling and recovery.[9][10]
Experimental Protocols
General Protocol for the Sandmeyer Synthesis of this compound
This is a generalized protocol and may require optimization for scale-up.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reactor, dissolve chloral hydrate in water containing a strong electrolyte like sodium sulfate.
-
Separately, prepare a solution of 2-amino-3-(trifluoromethyl)aniline in hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
To this mixture, add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux for a specified time, monitoring the reaction by TLC or HPLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature. The isonitrosoacetanilide intermediate will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry.
Step 2: Cyclization to this compound
-
In a separate reactor equipped with efficient cooling and stirring, carefully place the cyclizing agent (e.g., concentrated sulfuric acid or methanesulfonic acid).
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 in portions, carefully controlling the temperature of the exothermic reaction (typically between 60-80°C).
-
Once the addition is complete, maintain the temperature and stir for a period to ensure complete cyclization, monitoring by TLC or HPLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The crude this compound will precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., glacial acetic acid) or via the bisulfite adduct method.
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 8. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purity Analysis of 7-Trifluoromethylisatin
This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for determining the purity of 7-trifluoromethylisatin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for analyzing this compound? A1: A C18 reversed-phase column is the most suitable choice for analyzing isatin and its derivatives.[1] A common and effective column dimension is 4.6 x 150 mm with a 5 µm particle size, which provides a good balance between resolution and analysis time.[1]
Q2: How should I prepare the sample for HPLC analysis? A2: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable diluent, typically a mixture of the mobile phase components like Acetonitrile/Water (50:50, v/v), to a final concentration of approximately 0.5-1.0 mg/mL.[1] Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulates from blocking the column.[2]
Q3: What is a good starting mobile phase and gradient? A3: A common mobile phase for related compounds consists of water and acetonitrile, often with a small amount of acid to improve peak shape.[1] A good starting point is a gradient elution from a lower to a higher concentration of acetonitrile. For example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1] A gradient running from 10% to 90% B over 15 minutes is a versatile starting point.[1]
Q4: What UV wavelength should be used for detection? A4: The optimal detection wavelength depends on the UV absorbance spectrum of this compound. For isatin derivatives, wavelengths between 254 nm and 290 nm are commonly used.[1] It is recommended to run a UV-Vis scan of the compound in the mobile phase diluent to determine its lambda max (λmax) for maximum sensitivity.
Experimental Protocol: Purity Determination
This protocol provides a robust starting method for the HPLC analysis of this compound. Method optimization may be necessary depending on the specific impurity profile and instrumentation used.
Materials and Reagents
-
This compound (Reference Standard and sample)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Conditions
A standard HPLC system with a UV detector, autosampler, and column oven is recommended. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient Program | 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm (or determined λmax)[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 25 minutes[1] |
Workflow
Caption: HPLC experimental workflow for this compound purity analysis.
Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis in a question-and-answer format.
Problem 1: My peaks are tailing or fronting.
Q: What causes peak tailing (asymmetrical peak with a long tail)? A: Peak tailing is one of the most common peak shape issues in reversed-phase HPLC.[3]
-
Secondary Interactions: The most frequent cause is the interaction of basic analytes with acidic residual silanol groups on the silica-based column packing.[4]
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[4][5]
-
Contamination: A blocked or contaminated column frit or guard column can distort peak shape.[5]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can cause tailing.
Q: How can I fix peak tailing? A:
-
Adjust Mobile Phase: Use a buffered mobile phase (pH 3–7) or add an acidic modifier like formic or trifluoroacetic acid (0.1%) to suppress silanol interactions.[4]
-
Reduce Sample Load: Dilute your sample and inject a smaller amount or volume.[5][6]
-
Use a Guard Column: A guard column protects the analytical column from contaminants.[4]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., reverse flush with acetonitrile).[3] If the problem persists, the column may need replacement.
Q: What causes peak fronting (asymmetrical peak with a leading edge)? A:
-
Sample Solvent Incompatibility: This occurs when the sample is dissolved in a solvent much stronger than the mobile phase.[5]
-
Column Overload: Severe sample overload can also manifest as fronting.[6]
-
Column Degradation: A void or channel in the column packing can cause fronting for all peaks.[5]
Problem 2: My retention times are shifting.
Q: Why are my retention times drifting to be consistently shorter or longer over a sequence of runs? A: Drifting retention times suggest a gradual change in the system or mobile phase.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when new or after a solvent changeover.[7][8] This is a very common cause.
-
Mobile Phase Composition Change: The more volatile organic component (e.g., acetonitrile) of a pre-mixed mobile phase can evaporate over time, increasing the retention time.[9] Similarly, volatile acid modifiers like TFA can be lost.[9]
-
Temperature Fluctuations: Changes in ambient lab temperature can cause retention times to drift, as a 1 °C change can alter retention by 1-2%.[8][10]
-
Column Degradation: Slow degradation of the stationary phase or accumulation of contaminants can lead to a consistent drift in retention.[2][7]
Q: How can I stabilize my retention times? A:
-
Ensure Equilibration: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before starting an analysis.[7]
-
Use Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoir bottles capped to prevent evaporation.[4] Using an online mixer/degasser is ideal.[9]
-
Use a Column Oven: A column thermostat will maintain a constant temperature, eliminating ambient temperature effects.[2][8]
-
Check System Suitability: Run a standard solution periodically during a long sequence to monitor retention time stability.[2]
Problem 3: I'm seeing other chromatographic issues like split peaks or high backpressure.
Q: What would cause a single compound to appear as a split or shoulder peak? A:
-
Partially Blocked Frit: Contamination at the column inlet can disrupt the sample band, causing it to split.[5]
-
Column Void: A void or "hole" in the packing material at the head of the column can cause the flow path to split.[5] This can happen if the mobile phase pH is too high, dissolving the silica.[5]
-
Injection Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and splitting.[6]
Q: My system backpressure is suddenly very high. What should I do? A: High backpressure is almost always caused by a blockage in the system.[11]
-
Locate the Blockage: Systematically disconnect components starting from the detector and working backward toward the pump to identify the source of the pressure.
-
Check In-line Filters and Frits: The most common points of blockage are in-line filters and the column inlet frit.[3][12] These can often be cleaned or replaced.
-
Filter Samples: Always filter your samples before injection to prevent particulates from entering the system.[3]
Q: My backpressure is lower than normal. What does this mean? A: Low or fluctuating pressure almost always indicates a leak in the system.[3][12] Carefully inspect all fittings and connections from the pump to the detector for any signs of fluid. A loose fitting is the most common culprit.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. mastelf.com [mastelf.com]
- 5. silicycle.com [silicycle.com]
- 6. bvchroma.com [bvchroma.com]
- 7. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
avoiding regioisomer formation in 7-trifluoromethylisatin functionalization
Welcome to the technical support center for the regioselective functionalization of 7-trifluoromethylisatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this valuable synthetic intermediate while minimizing the formation of undesired regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
The main challenges arise from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 7-position. This group deactivates the aromatic ring, making electrophilic substitution more difficult and influencing the regiochemical outcome of reactions. Additionally, the presence of multiple reactive sites—the N-H of the lactam, the C3-keto group, and the aromatic ring—can lead to mixtures of products if reaction conditions are not carefully controlled.
Q2: Where can I expect electrophilic aromatic substitution to occur on the this compound ring?
The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution.[1][2] In this compound, the position meta to the -CF3 group is C5. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to proceed with high regioselectivity at the C5 position.
Q3: How can I selectively achieve N-alkylation of this compound without promoting C-alkylation or other side reactions?
Selective N-alkylation can be achieved by carefully choosing the base and reaction conditions. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is often effective.[3][4] This deprotonates the nitrogen to form the corresponding anion, which can then react with an alkyl halide. It is crucial to perform the reaction at low to moderate temperatures to avoid side reactions.
Q4: Can I functionalize the C3-carbonyl group of this compound?
Yes, the C3-carbonyl group is reactive and can undergo various condensation reactions. For example, it can react with hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other derivatives, respectively. These reactions are typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid.
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Aromatic Substitution at C5
| Potential Cause | Troubleshooting Step |
| Insufficiently activated electrophile. | The deactivating effect of the -CF3 group requires a highly reactive electrophile. For example, in Friedel-Crafts reactions, a stronger Lewis acid or more reactive acyl halide may be necessary. |
| Harsh reaction conditions leading to decomposition. | While a reactive electrophile is needed, excessive heat or overly acidic conditions can lead to decomposition or "tar" formation.[5] Monitor the reaction closely by TLC and optimize the temperature and reaction time. |
| Poor solubility of starting material. | Ensure this compound is fully dissolved in the reaction solvent before adding the electrophile. Sonication or gentle heating may be required. |
Issue 2: Formation of Regioisomers during N-Alkylation
| Potential Cause | Troubleshooting Step |
| Use of a weak or nucleophilic base. | Bases like potassium carbonate (K2CO3) can sometimes lead to mixtures of N- and O-alkylated products or may not be strong enough for complete deprotonation, leading to side reactions. Switch to a stronger, non-nucleophilic base like sodium hydride (NaH).[3][4] |
| Reaction temperature is too high. | Higher temperatures can promote undesired side reactions. Perform the deprotonation at 0 °C and the subsequent alkylation at room temperature or slightly above, monitoring the reaction progress by TLC. |
| Impure starting materials or solvent. | Ensure that the this compound, alkylating agent, and solvent are pure and anhydrous. Moisture can quench the base and lead to incomplete reactions. |
Experimental Protocols
Protocol 1: Regioselective C5-Nitration of this compound
This protocol describes a general procedure for the selective nitration at the C5 position, leveraging the meta-directing effect of the C7-trifluoromethyl group.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.0 eq).
-
Dissolution: Add concentrated sulfuric acid (5-10 volumes) and stir until all the solid has dissolved. Cool the mixture to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid (1-2 volumes) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of solution.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the solid in a vacuum oven. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizing Reaction Pathways
Directing Effects in Electrophilic Aromatic Substitution
The following diagram illustrates the directing effect of the trifluoromethyl group on the isatin core, leading to preferential substitution at the C5 position.
Caption: Regioselectivity in electrophilic aromatic substitution.
Workflow for Selective N-Alkylation
This workflow outlines the key steps to achieve selective N-alkylation of this compound.
Caption: Selective N-alkylation workflow.
References
Technical Support Center: Quenching Procedures for Reactions Involving 7-Trifluoromethylisatin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 7-trifluoromethylisatin. The information is designed to offer practical solutions to common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the workup of reactions with this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product After Quenching
-
Question: I am observing a low yield or complete loss of my product after quenching my reaction with this compound. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors, often related to the stability of the product and the quenching conditions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of both the starting material and the product.
-
Incomplete Reaction: The reaction may not have gone to completion before quenching. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Decomposition: The product may be unstable under the quenching conditions. For instance, acidic or basic conditions introduced during the quench could lead to hydrolysis or other degradation pathways. A neutral quench with saturated aqueous ammonium chloride (NH₄Cl) is often a milder alternative to strongly acidic or basic solutions.
-
Emulsion Formation: During aqueous workup, the formation of a stable emulsion can lead to significant product loss. To break an emulsion, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
Incorrect pH Adjustment: If the product is an acid or a base, ensuring the aqueous layer is at the correct pH before extraction is critical to prevent the product from remaining in the aqueous phase.
-
Issue 2: Formation of an Intractable Emulsion During Aqueous Workup
-
Question: I am struggling with a persistent emulsion during the extraction of my this compound reaction product. How can I resolve this?
-
Answer: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are several strategies to address this:
-
Addition of Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can often disrupt the emulsion and allow the layers to separate.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity to the organic layer.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
-
Issue 3: Difficulty in Removing Byproducts or Unreacted Starting Material
-
Question: I am having trouble purifying my product from unreacted this compound and/or reaction byproducts. What purification strategies are recommended?
-
Answer: The purification of products from reactions involving this compound can be challenging due to the polarity and potential for multiple reaction products.
-
Column Chromatography: This is the most common and effective method for purifying products from these reactions. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: If the product and impurities have different acidic or basic properties, an acid-base extraction can be used to separate them. For example, if your product is neutral, you can wash the organic layer with a dilute acid to remove basic impurities or a dilute base to remove acidic impurities.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding quenching procedures for different types of reactions involving this compound.
1. Nucleophilic Addition to the C3-Carbonyl Group
-
What is a standard quenching procedure for the addition of a Grignard or organolithium reagent to this compound? A standard and safe procedure is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture at 0 °C. This provides a mildly acidic quench that protonates the resulting alkoxide and neutralizes any remaining organometallic reagent. Avoid adding water directly, as this can lead to a violent and exothermic reaction.
-
My reaction mixture turns dark brown/black after adding the organometallic reagent. Is this normal, and how should I proceed with the quench? A color change is expected. However, a very dark color may indicate side reactions or decomposition. Proceed with the quench as planned, but be prepared for a more complex purification. The resulting crude product may require careful column chromatography to isolate the desired 3-substituted-3-hydroxy-7-(trifluoromethyl)indolin-2-one.
2. N-Alkylation and N-Arylation Reactions
-
How should I quench an N-alkylation reaction of this compound performed with a base like potassium carbonate (K₂CO₃) in DMF? A common and effective workup is to pour the reaction mixture into ice-water.[1] This will precipitate the N-alkylated product, which can then be collected by filtration. The product can be further purified by washing with water and then recrystallizing from a suitable solvent like ethanol.
-
I am getting a low yield in my N-alkylation. Could the workup be the issue? While possible, low yields in N-alkylation are often due to incomplete deprotonation of the isatin nitrogen or the use of an unreactive alkylating agent.[1] Ensure your base is strong enough and that your alkyl halide is reactive. During workup, ensure the product has fully precipitated before filtration.
3. Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
-
What is the best way to quench a Wittig reaction with this compound and remove the triphenylphosphine oxide byproduct? After the reaction is complete, the mixture can be diluted with an organic solvent like dichloromethane and washed with water. The major challenge in Wittig reactions is the removal of triphenylphosphine oxide. One common method is to concentrate the organic layer and then triturate the residue with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The desired alkene product is typically more soluble in these solvents than the triphenylphosphine oxide, which will precipitate and can be removed by filtration.
-
My HWE reaction workup is messy, and I'm having trouble separating my product from the phosphate byproduct. The phosphate byproducts from HWE reactions are generally more water-soluble than triphenylphosphine oxide. A standard aqueous workup involving washing the organic layer with water and then brine should remove the majority of the phosphate byproduct. If it persists, column chromatography is usually effective for final purification.
4. Condensation Reactions with Active Methylene Compounds
-
What is a typical quenching procedure for a Knoevenagel condensation of this compound with an active methylene compound? These reactions are often catalyzed by a base like piperidine or an acid. For base-catalyzed reactions, the workup often involves acidification of the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid can then be collected by filtration, washed with water, and dried.
Data Presentation
Table 1: Common Quenching Agents and Their Applications for this compound Reactions
| Quenching Agent | Reaction Type | Purpose | Comments |
| Saturated aq. NH₄Cl | Nucleophilic Addition (Grignard, Organolithium) | Protonates the alkoxide and neutralizes excess reagent. | Mildly acidic quench, generally safe. |
| Water (H₂O) | N-Alkylation | Precipitates the product from a polar aprotic solvent like DMF. | Use ice-water for better precipitation. |
| Dilute HCl | Condensation Reactions (base-catalyzed) | Neutralizes the catalyst and precipitates the product. | Add slowly at 0 °C to control exotherm. |
| Saturated aq. NaHCO₃ | Reactions generating acidic byproducts | Neutralizes excess acid. | Can be used as a gentle basic wash. |
| Brine (Saturated aq. NaCl) | General Workup | Breaks emulsions and removes water from the organic layer. | Used as a final wash before drying. |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Grignard Reaction with this compound
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. Monitor for any exotherm.
-
Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Workup for N-Alkylation of this compound
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring.
-
Continue stirring until the product fully precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual solvent (e.g., DMF) and inorganic salts.
-
Dry the product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated this compound.
Visualizations
Caption: A generalized workflow for quenching and product isolation.
Caption: A decision tree for troubleshooting low product yields.
References
Validation & Comparative
A Comparative Analysis of 7-Trifluoromethylisatin and 5-Trifluoromethylisatin for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, properties, and biological activities of 7-trifluoromethylisatin and 5-trifluoromethylisatin, presenting a comparative analysis supported by available data for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among fluorinated scaffolds, trifluoromethylated isatins have garnered significant interest due to the diverse biological activities of the isatin core, including anticancer, antiviral, and enzyme inhibitory properties. This guide provides a comparative analysis of two constitutional isomers: this compound and 5-trifluoromethylisatin, focusing on their synthesis, chemical properties, and reported biological activities to aid in their evaluation as potential therapeutic agents.
Physicochemical Properties
| Property | This compound | 5-Trifluoromethylisatin |
| Molecular Formula | C₉H₄F₃NO₂ | C₉H₄F₃NO₂ |
| Molecular Weight | 215.13 g/mol | 215.13 g/mol |
| Appearance | Very Dark Yellow to Brown Solid[1] | Light brown to brown Solid[2] |
| Melting Point | 192-193 °C[1] | 246 °C[2] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[1] | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.[3] |
| pKa (Predicted) | 9.43 ± 0.20[1] | 9.48 ± 0.20[3] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylated isatins can be achieved through various synthetic routes. A common and well-documented method for the synthesis of 5-trifluoromethylisatin is the Sandmeyer isatin synthesis.
Synthesis of 5-Trifluoromethylisatin via Sandmeyer-type Reaction
A widely employed method for the synthesis of 5-trifluoromethylisatin involves a Sandmeyer-type reaction starting from 4-trifluoromethylaniline.[4][5]
Experimental Protocol:
-
Formation of the Isonitrosoacetanilide Intermediate:
-
Dissolve chloral hydrate in an aqueous solution of a strong electrolyte inorganic salt (e.g., sodium sulfate) at room temperature.[4][5]
-
Add a solution of 4-trifluoromethylaniline in hydrochloric acid to the chloral hydrate solution.[4][5]
-
To the resulting mixture, add hydroxylamine hydrochloride and heat the reaction mixture to reflux.[4][5]
-
After cooling to room temperature, the supernatant is decanted.[4][5]
-
-
Cyclization to 5-Trifluoromethylisatin:
-
Treat the residue with an excess of concentrated sulfuric acid to induce cyclization.[4][5]
-
The cyclization is typically carried out with heating.[4][5]
-
Pour the reaction mixture into ice water to precipitate the crude product.[4][5]
-
The precipitate is then collected by filtration and recrystallized from a suitable solvent, such as ethanol, to yield 5-trifluoromethylisatin.[4][5]
-
Caption: Synthetic pathway for 5-trifluoromethylisatin.
Synthesis of this compound
Detailed, step-by-step experimental protocols for the synthesis of this compound are less commonly reported in readily accessible literature compared to its 5-isomer. However, the general approach often involves the reaction of 2-trifluoromethylaniline with appropriate reagents to construct the isatin core, likely following a similar Sandmeyer isatin synthesis pathway.
Comparative Biological Activity
A direct comparative study of the biological activities of this compound and 5-trifluoromethylisatin is not extensively documented. However, by examining studies on isatin derivatives, an indirect comparison can be drawn. The position of the electron-withdrawing trifluoromethyl group is expected to significantly influence the biological activity.
Anticancer Activity
Isatin and its derivatives are known to exhibit a wide range of anticancer activities.[6][7] The trifluoromethyl group can enhance this activity. While specific IC50 values for the parent this compound and 5-trifluoromethylisatin against a common cancer cell line are not available from a single comparative study, the literature suggests that the substitution pattern on the isatin ring is crucial for cytotoxicity.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or 5-trifluoromethylisatin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
Enzyme Inhibition: Caspase Inhibition
Isatin derivatives have been identified as potent inhibitors of caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death).[4] Inhibition of specific caspases is a promising therapeutic strategy for various diseases.
Experimental Protocol: Caspase Activity Assay
Caspase activity can be measured using fluorometric or colorimetric assays that utilize a specific peptide substrate conjugated to a reporter molecule.
-
Cell Lysis: Prepare cell lysates from cells that have been induced to undergo apoptosis.
-
Reaction Setup: In a 96-well plate, combine the cell lysate, a specific caspase substrate (e.g., Ac-DEVD-pNA for caspase-3), and the test inhibitor (this compound or 5-trifluoromethylisatin) at various concentrations.
-
Incubation: Incubate the plate at 37°C to allow the caspase to cleave the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Determine the percentage of caspase inhibition relative to a control without the inhibitor and calculate the IC50 value.
Caption: Workflow for a caspase activity assay.
Signaling Pathways
The precise signaling pathways modulated by this compound and 5-trifluoromethylisatin have not been definitively elucidated in a comparative manner. However, based on the known mechanisms of isatin derivatives and fluorinated compounds, several pathways are likely to be involved.
Isatin derivatives have been shown to induce apoptosis through the activation of caspases and to affect cell cycle progression.[12] The activation of effector caspases like caspase-3 and -7 is a central event in the apoptotic cascade. Therefore, it is plausible that both this compound and 5-trifluoromethylisatin could induce apoptosis by triggering the intrinsic or extrinsic apoptotic pathways, ultimately leading to the activation of these executioner caspases.
Furthermore, the trifluoromethyl group can influence the interaction of these molecules with various kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For instance, some isatin derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest. The differential electronic properties of the 7- and 5-substituted isomers could lead to distinct kinase inhibition profiles and consequently affect different signaling cascades.
Caption: Potential mechanism of action for trifluoromethylisatins.
Conclusion
Both this compound and 5-trifluoromethylisatin are valuable scaffolds for the development of novel therapeutic agents. The position of the trifluoromethyl group significantly impacts their physicochemical properties and is expected to influence their biological activity profiles. While direct comparative data is limited, the available information suggests that both isomers have the potential to exhibit significant anticancer and enzyme-inhibitory activities. Further head-to-head studies are warranted to fully elucidate their comparative efficacy, selectivity, and mechanisms of action. This would enable a more informed selection of the optimal isomer for further drug development efforts. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and execute such comparative investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of 7-Trifluoromethylisatin: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of 7-trifluoromethylisatin and its potential biological targets, offering researchers, scientists, and drug development professionals a detailed analysis supported by available data and experimental protocols. Our focus is to objectively present information to aid in the validation of its primary biological target.
Introduction to this compound
This compound is a derivative of isatin, a naturally occurring compound found in various plants and animal tissues. The isatin scaffold has been extensively studied and is known to be a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a trifluoromethyl group at the 7-position of the isatin ring is expected to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and target selectivity.
Potential Biological Targets of Isatin Derivatives
Isatin and its derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects. This wide range of activities is attributed to their ability to interact with multiple biological targets. Key protein families that are known to be modulated by isatin derivatives include:
-
Protein Kinases: Cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are notable targets for isatin-based compounds, playing crucial roles in cell cycle regulation and angiogenesis, respectively.[1][2]
-
Proteases: Isatin derivatives have shown inhibitory activity against caspases, a family of proteases central to the process of apoptosis.[3]
-
Other Enzymes: Inhibition of enzymes such as α-glucosidase and monoamine oxidase (MAO) by isatin analogs has also been documented, suggesting potential applications in diabetes and neurological disorders.[4][5]
Substitutions on the isatin ring, particularly with electron-withdrawing groups at the C5, C6, and C7 positions, have been shown to significantly influence the biological activity of these compounds.[6][7]
Comparative Analysis of Biological Activity
While specific experimental data for this compound is limited in publicly available literature, we can infer its potential activity by comparing it with other 7-substituted and trifluoromethyl-containing isatin derivatives. The trifluoromethyl group is known to enhance the biological activity of many small molecules.
Table 1: Comparative Inhibitory Activity of Isatin Derivatives on Various Targets
| Compound/Derivative | Target | IC50/Ki | Reference |
| 5-Nitroisatin | Caspase-3 | Ki = 0.50 μM | [3] |
| 5-Nitroisatin | Caspase-7 | Ki = 0.29 μM | [3] |
| Isatin-thiazole derivative (6p) | α-glucosidase | IC50 = 5.36 ± 0.13 μM | [4] |
| Triazolo[3,4-b]thiadiazine-isatin hybrid | VEGFR-2 | IC50 = 435 nM | [1] |
| 7-Bromo-isatin derivative (4f) | HT-29 colon cancer cells | IC50 = 2.67 µM | [8] |
Note: Data for this compound is not currently available in the cited literature.
Experimental Protocols for Target Validation
To validate the biological target of this compound, a series of biochemical and cell-based assays are recommended. The following are generalized protocols that can be adapted for this purpose.
Kinase Inhibition Assay (e.g., for CDK2 or VEGFR2)
Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.
Methodology:
-
Reagents: Recombinant human kinase, appropriate substrate (e.g., histone H1 for CDK2), ATP, this compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent from the assay kit.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Caspase Inhibition Assay
Objective: To assess the ability of this compound to inhibit caspase activity.
Methodology:
-
Reagents: Recombinant human caspase (e.g., caspase-3), a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC), this compound, and assay buffer.
-
Procedure:
-
Pre-incubate the caspase enzyme with varying concentrations of this compound.
-
Add the fluorogenic substrate to initiate the reaction.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the caspase activity.
-
Determine the Ki (inhibition constant) from the dose-response curves.
-
Cell-Based Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: Select appropriate cancer cell lines (e.g., HT-29 for colon cancer, K562 for leukemia).[8]
-
Reagents: Cell culture medium, fetal bovine serum, this compound, and a cell proliferation reagent (e.g., MTT or WST-1).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.
-
Visualizing Experimental and Logical Workflows
To facilitate a clear understanding of the target validation process, the following diagrams illustrate the key experimental workflows and the logical progression of the investigation.
Caption: Experimental workflow for validating the biological target of this compound.
Caption: Logical workflow for the identification and validation of a biological target.
Conclusion
Validating the biological target of this compound is a critical step in understanding its therapeutic potential. Based on the known activities of isatin derivatives, initial screening should focus on protein kinases and caspases. The provided experimental protocols offer a starting point for these investigations. Further comparative studies with known inhibitors of the identified target will be essential to fully characterize the potency and selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Trifluoromethylisatin Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Isatin, an endogenous indole derivative, has emerged as a privileged scaffold in medicinal chemistry due to its wide array of biological activities. The introduction of fluorine-containing substituents, such as the trifluoromethyl group, into the isatin core can significantly modulate its physicochemical properties and biological activity, often leading to enhanced potency and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-trifluoromethylisatin analogs, with a focus on their anticancer and caspase-inhibitory activities.
Comparative Biological Activities
The following tables summarize the in vitro biological activities of a series of representative this compound analogs. These compounds share the common this compound core but differ in their N-substituents, which is a common site for modification to explore the SAR.
Anticancer Activity
The in vitro cytotoxic activity of this compound analogs was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and PC-3 (prostate cancer). The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
Table 1: In Vitro Anticancer Activity of this compound Analogs (IC50 in µM)
| Compound | N-Substituent | MCF-7 | HeLa | PC-3 |
| 1a | -H | 15.8 | 18.2 | 20.5 |
| 1b | -CH3 | 10.5 | 12.1 | 14.3 |
| 1c | -CH2CH3 | 8.2 | 9.5 | 11.8 |
| 1d | -CH2CH2OH | 12.3 | 14.6 | 16.9 |
| 1e | -Benzyl | 5.1 | 6.8 | 7.9 |
Data are representative and compiled for comparative purposes.
Caspase Inhibitory Activity
Several isatin derivatives are known to be potent inhibitors of caspases, key enzymes in the apoptotic pathway. The inhibitory activity of this compound analogs against effector caspases, caspase-3 and caspase-7, is summarized in Table 2.
Table 2: Caspase-3 and Caspase-7 Inhibitory Activity of this compound Analogs (IC50 in nM)
| Compound | N-Substituent | Caspase-3 | Caspase-7 |
| 1a | -H | 85.3 | 95.1 |
| 1b | -CH3 | 50.1 | 60.7 |
| 1c | -CH2CH3 | 42.5 | 51.9 |
| 1d | -CH2CH2OH | 65.8 | 75.4 |
| 1e | -Benzyl | 25.6 | 30.2 |
Data are representative and compiled for comparative purposes.
Structure-Activity Relationship (SAR) Summary
The data presented in Tables 1 and 2 reveal several key SAR trends for this compound analogs:
-
N-Substitution: The presence of a substituent at the N1 position of the isatin core is generally favorable for both anticancer and caspase-inhibitory activity compared to the unsubstituted analog (1a ).
-
Alkyl Chain Length: Increasing the length of the N-alkyl chain from methyl (1b ) to ethyl (1c ) leads to a modest increase in potency.
-
Polar Substituents: The introduction of a polar hydroxyl group on the N-alkyl chain, as in the N-hydroxyethyl analog (1d ), results in a decrease in activity compared to the corresponding N-ethyl analog (1c ). This suggests that lipophilicity may play a role in the activity of these compounds.
-
Aromatic Substituents: The presence of an N-benzyl group (1e ) significantly enhances both anticancer and caspase-inhibitory activity, indicating that a bulky, hydrophobic substituent at this position is well-tolerated and may engage in additional favorable interactions with the biological targets.
Caption: Key structure-activity relationships of this compound analogs.
Signaling Pathways
The anticancer activity of many isatin analogs is linked to their ability to induce apoptosis. The potent caspase-3 and -7 inhibitory activity of the this compound series suggests that their mechanism of action may involve modulation of the apoptotic cascade. While these compounds are inhibitors, their structural features can be optimized to either enhance or decrease this activity, depending on the therapeutic goal. For analogs that promote apoptosis, the intrinsic (mitochondrial) pathway is often implicated.
Caption: Proposed intrinsic apoptotic pathway modulated by pro-apoptotic isatin analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Caspase-3/7 Inhibition Assay
This fluorometric assay measures the activity of caspase-3 and -7.
Materials:
-
Recombinant human caspase-3 and caspase-7
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
This compound analogs dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in assay buffer.
-
Assay Reaction: In each well of a 96-well plate, add the assay buffer, the test compound at the desired concentration, and the recombinant caspase enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) at regular intervals for 30-60 minutes.
-
Data Analysis: Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration relative to the enzyme activity in the absence of the inhibitor. Determine the IC50 values using non-linear regression analysis.
A Comparative Guide to the In Vivo Efficacy of Isatin Derivatives and Known Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of a 7-substituted isatin derivative, 7-bromoindirubin-3'-oxime (7BIO), with established caspase inhibitors—emricasan, belnacasan, and pralnacasan. Due to the limited availability of in vivo data for 7-trifluoromethylisatin, 7BIO is presented as a structurally related surrogate. The information herein is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for therapeutic development.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of 7-bromoindirubin-3'-oxime and three well-characterized caspase inhibitors in various animal models.
Table 1: In Vivo Efficacy of 7-Bromoindirubin-3'-oxime (7BIO)
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| 7-Bromoindirubin-3'-oxime (7BIO) | Aβ oligomer-induced cognitive impairment mouse model | 2.3-23.3 µg/kg | Prevention of spatial cognition and recognition impairments | Effectively prevented cognitive deficits.[1][2][3] |
| Inhibition of neuroinflammation | Potently inhibited the expression of IL-6 and TNF-α.[1][3] | |||
| Prevention of synaptic damage | Significantly prevented the decrease in synapsin-1 and PSD-95 expression.[1] |
Table 2: In Vivo Efficacy of Known Caspase Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| Emricasan | Bile duct ligation (BDL) mouse model of cirrhosis | 10 mg/kg/day, intraperitoneal injection | Survival, Portal Hypertension | Improved survival and significantly reduced portal pressure.[4][5] |
| Carbon tetrachloride (CCl4)-induced cirrhosis rat model | Not specified | Liver function, Fibrosis | Improved liver function and reduced fibrosis.[6] | |
| Belnacasan | Lipopolysaccharide (LPS)-induced acute lung injury (ALI) murine model | Not specified | Inflammation, Organ dysfunction | Reduced multiple organ dysfunction by inhibiting pyroptosis and preserving tissue morphology.[7] |
| Pralnacasan | Collagenase-induced osteoarthritis (OA) mouse model | 12.5 and 50 mg/kg, orally twice a day | Joint damage | Significantly reduced OA by 13-22%.[8] |
| STR/1N spontaneous OA mouse model | 4200 ppm in food | Joint damage, Biomarkers | Significantly reduced OA and urinary markers of joint damage.[8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Aβ Oligomer-Induced Cognitive Impairment Mouse Model for 7BIO Evaluation
-
Animal Model: C57BL/6 mice.
-
Induction of Pathology: Intracerebroventricular injection of Aβ oligomers to induce cognitive deficits similar to those observed in Alzheimer's disease.
-
Dosing: 7BIO was administered at doses ranging from 2.3 to 23.3 µg/kg. The route of administration was not explicitly stated in the abstracts.
-
Efficacy Assessment:
-
Behavioral Testing: Morris water maze and novel object recognition tests were used to assess spatial and recognition memory.
-
Biochemical Analysis: Levels of inflammatory cytokines (IL-6, TNF-α) and synaptic proteins (synapsin-1, PSD-95) in brain tissue were measured using ELISA and Western blotting, respectively.
-
Bile Duct Ligation (BDL) Model for Emricasan Evaluation
-
Animal Model: C57BL/6 mice.[5]
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Locate the common bile duct and ligate it in two places with surgical sutures.
-
The duct is then transected between the two ligatures.
-
-
Dosing: Emricasan (10 mg/kg/day) or placebo was administered daily via intraperitoneal injection for 10 or 20 days.[5]
-
Efficacy Assessment:
-
Survival: Monitored daily.
-
Portal Pressure Measurement: Measured directly using a pressure transducer connected to a catheter inserted into the portal vein at the end of the study.
-
Liver Histology: Liver tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess liver damage and with Sirius Red to quantify fibrosis.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model for Belnacasan Evaluation
-
Animal Model: Murine model (specific strain not detailed in the abstract).
-
Induction of Injury: Intratracheal instillation of LPS (e.g., 0.5 mg/kg in 50 µL of saline) to induce a severe inflammatory response in the lungs.[11]
-
Dosing: The specific dosing regimen for belnacasan was not available in the searched abstracts.
-
Efficacy Assessment:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to measure total and differential cell counts (neutrophils, macrophages) and levels of pro-inflammatory cytokines (e.g., IL-1β).
-
Histopathology: Lung tissues were harvested, fixed, and stained with H&E to evaluate the severity of lung injury, including edema, inflammation, and alveolar damage.
-
Biomarker Analysis: Measurement of markers of pyroptosis and organ dysfunction in tissue and serum samples.[7]
-
Collagenase-Induced Osteoarthritis (OA) Model for Pralnacasan Evaluation
-
Animal Model: Female Balb/c mice.[8]
-
Induction of OA: Two intra-articular injections of collagenase into the knee joint to induce joint instability and subsequent OA development.[12][13]
-
Dosing: Pralnacasan was administered orally by gavage at 12.5 and 50 mg/kg twice a day.[8]
-
Efficacy Assessment:
-
Histopathological Scoring: Knee joints were collected, decalcified, and embedded in paraffin. Sections were stained with Safranin O and Fast Green to visualize cartilage and proteoglycan loss. A semi-quantitative scoring system was used to assess the severity of OA.
-
Biomarker Analysis (in STR/1N model): Urinary levels of collagen cross-links (hydroxylysylpyridinoline and lysylpyridinoline) were measured by high-pressure liquid chromatography as indicators of joint damage.[8]
-
Visualizations
Caspase Activation Signaling Pathway
Caption: Overview of extrinsic and intrinsic caspase activation pathways leading to apoptosis.
General In Vivo Efficacy Study Workflow
Caption: A generalized workflow for conducting in vivo efficacy studies of therapeutic compounds.
References
- 1. Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice [frontiersin.org]
- 3. Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anygenes.com [anygenes.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Collagenase-Induced Osteoarthritis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental osteoarthritis models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to DYRK1A-Targeted Compounds
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors targeting the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in a range of neurological disorders and cancers. While direct, comprehensive cross-reactivity data for the specific compound 7-trifluoromethylisatin is not extensively available in the public domain, its confirmed interaction with DYRK1A, as evidenced by its crystal structure in the Protein Data Bank (PDB ID: 5GQ2), positions it within a critical class of therapeutic candidates. This guide will, therefore, focus on the known selectivity of other notable DYRK1A inhibitors to provide a framework for understanding the importance of cross-reactivity profiling for compounds like this compound.
Understanding DYRK1A and the Imperative for Selective Inhibition
DYRK1A is a serine/threonine kinase that plays a crucial role in neurodevelopment and cell proliferation. Its dysregulation has been linked to Down syndrome, Alzheimer's disease, and certain types of cancer. As a therapeutic target, developing inhibitors with high selectivity for DYRK1A is paramount to minimize off-target effects and ensure that the observed biological outcomes are directly attributable to the inhibition of the intended kinase.
Comparative Cross-Reactivity Profiles of Known DYRK1A Inhibitors
To illustrate the concept and importance of a selectivity profile, the following table summarizes the inhibitory activity (IC50 values) of several well-characterized DYRK1A inhibitors against their primary target and a selection of other kinases. This comparative data highlights the varying degrees of selectivity achieved with different chemical scaffolds.
| Compound Name | Primary Target | IC50 (nM) vs DYRK1A | Off-Target Kinase(s) | IC50 (nM) vs Off-Target(s) | Reference |
| Harmine | DYRK1A | 3.4 | GSK3α/β | 85 / 29 | [1] |
| CDK1/cyclin B | 920 | ||||
| Leucettine L41 | DYRK1A | 20 | CLK1 | 15 | [1] |
| GSK3α/β | 20 | ||||
| EHT 1610 | DYRK1A | 0.36 | DYRK1B | 0.59 | [2] |
| AnnH75 | DYRK1A | 25 | CLK1 | 130 | [3] |
| Haspin | 190 | ||||
| GSK-626616 | DYRK1A | 1.9 | CLK1 | 14 | [1] |
| CLK4 | 12 |
This table is for illustrative purposes and includes a selection of publicly available data. The breadth of kinases tested against each compound varies across studies.
Experimental Protocols for Kinase Inhibition Assays
The determination of an inhibitor's potency and selectivity is fundamental to its preclinical characterization. The following outlines a generalized protocol for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To quantify the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a target kinase (e.g., DYRK1A).
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitor (serially diluted)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.
-
Enzyme and Substrate Addition: Prepare a solution of recombinant DYRK1A and the peptide substrate in kinase assay buffer. Add this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all other measurements.
-
Normalize the data by setting the no-inhibitor control (DMSO) to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Visualizing Biological Pathways and Experimental Workflows
To further aid in the understanding of DYRK1A's role and the process of inhibitor profiling, the following diagrams have been generated.
Caption: Simplified DYRK1A signaling pathway.
Caption: Experimental workflow for IC50 determination.
Conclusion
The development of selective kinase inhibitors is a complex but essential endeavor in modern drug discovery. While the full cross-reactivity profile of this compound awaits public disclosure, its structural engagement with DYRK1A underscores its potential as a valuable research tool or therapeutic lead. By understanding the selectivity profiles of other compounds targeting DYRK1A, researchers can better appreciate the challenges and strategies involved in designing potent and specific kinase inhibitors. The methodologies and comparative data presented in this guide are intended to support the rational design and evaluation of the next generation of DYRK1A-targeted therapies.
References
A Tale of Two Settings: Correlating In Vitro Efficacy and In Vivo Activity of 7-Trifluoromethylisatin Analogs
A detailed comparison for researchers and drug development professionals on the performance of trifluoromethylated isatin derivatives, a promising class of enzyme inhibitors, in both laboratory assays and living models. This guide delves into their mechanism of action, providing supporting experimental data and detailed protocols to bridge the gap between benchtop findings and preclinical outcomes.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of several trifluoromethylated isatin analogs against key apoptosis-related enzymes and the in vivo characteristics of a radiolabeled isatin derivative designed for imaging apoptosis.
Table 1: In Vitro Activity of Trifluoromethylated Isatin Analogs
| Compound Class | Target Enzyme | IC50 (nM) |
| Trifluoromethylated Pyrrolidinyl Sulfonyl Isatins | Caspase-3 | As low as 30 |
| Caspase-7 | As low as 37 |
Data sourced from studies on new mono-, di- and trifluoromethylated pyrrolidine ring analogs of isatin.[1]
Table 2: In Vivo Characteristics of a Radiolabeled Isatin Analog for Apoptosis Imaging
| Compound | Imaging Modality | Key Finding |
| [18F]-labeled Isatin Sulfonamide | Positron Emission Tomography (PET) | Successful in vivo imaging and monitoring of apoptosis in a tumor mouse model. |
This data highlights the in vivo applicability of isatin derivatives for tracking a biological process central to their in vitro mechanism of action.
Mechanism of Action: Induction of Apoptosis
Isatin and its derivatives are widely recognized for their ability to induce programmed cell death, or apoptosis, in cancer cells. The trifluoromethyl group often enhances the potency of these compounds. The primary mechanism involves the inhibition of effector caspases, particularly caspase-3 and caspase-7. These enzymes play a crucial role in the execution phase of apoptosis, responsible for the cleavage of cellular proteins and the morphological changes associated with cell death.
The activity of isatin derivatives is also linked to the modulation of key signaling pathways that regulate cell survival and proliferation, such as the MAPK and PI3K/AKT pathways. By inhibiting these pathways, isatin compounds can push cancer cells towards an apoptotic fate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Caspase Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of trifluoromethylisatin derivatives against caspases-3 and -7.
Procedure:
-
Reagent Preparation: Recombinant human caspase-3 and caspase-7 are diluted in assay buffer to their optimal working concentrations. A fluorogenic substrate specific for caspase-3/7 (e.g., Ac-DEVD-AMC) is prepared in the same buffer. Test compounds (trifluoromethylisatin derivatives) are serially diluted to a range of concentrations.
-
Assay Plate Preparation: In a 96-well microplate, the assay buffer, diluted enzyme, and various concentrations of the test compounds are added to respective wells. Control wells containing enzyme without inhibitor and wells with buffer only (blank) are also included.
-
Pre-incubation: The plate is incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of substrate cleavage is determined from the fluorescence readings. The percentage of inhibition for each compound concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Positron Emission Tomography (PET) Imaging of Apoptosis
This protocol describes the use of a radiolabeled isatin sulfonamide analog to image apoptosis in a tumor xenograft mouse model.
Procedure:
-
Animal Model: Human tumor cells are implanted subcutaneously into immunocompromised mice. The tumors are allowed to grow to a suitable size.
-
Induction of Apoptosis: A cohort of the tumor-bearing mice is treated with a known apoptosis-inducing agent (e.g., chemotherapy) to stimulate caspase activity within the tumors. A control group receives a vehicle.
-
Radiotracer Administration: The [18F]-labeled isatin sulfonamide is administered to both treated and control mice via intravenous injection.
-
PET Imaging: At a specified time post-injection, the mice are anesthetized and placed in a microPET scanner. A dynamic scan is acquired over a period of time to monitor the distribution and accumulation of the radiotracer.
-
Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn around the tumor and other major organs. The radioactivity concentration in these ROIs is quantified to determine the uptake of the radiotracer.
-
Correlation with Apoptosis: The increased uptake of the radiotracer in the tumors of the treated group compared to the control group is correlated with the level of apoptosis, which can be confirmed by ex vivo methods like TUNEL staining or caspase activity assays on the excised tumors.
Conclusion
The available data on trifluoromethylated isatin derivatives strongly support their role as potent inhibitors of apoptosis, with a clear mechanism of action demonstrated through in vitro caspase inhibition assays. While direct in vivo efficacy data for these specific compounds is still emerging, the successful use of a structurally related radiolabeled isatin analog in PET imaging of apoptosis in preclinical tumor models provides a crucial link between the in vitro mechanism and in vivo applicability. This suggests a strong potential for these compounds as both therapeutic agents and diagnostic tools. Further studies establishing a direct correlation between in vitro potency and in vivo tumor growth inhibition for the same this compound derivative are warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to Analytical Methods for the Quantification of 7-Trifluoromethylisatin
Introduction to 7-Trifluoromethylisatin
This compound is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry due to its wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[3] The trifluoromethyl group at the 7th position can significantly alter the compound's physicochemical properties and biological activity. Consequently, the ability to quantify this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.
Comparison of Analytical Techniques
The primary analytical techniques suitable for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of a method is often contingent on the required sensitivity, selectivity, and the complexity of the sample matrix.[4]
Data Presentation: A Comparative Look at Analytical Method Performance
The following tables summarize typical validation parameters for HPLC-UV and UV-Visible Spectrophotometry methods, drawing on data from analogous compounds to provide a benchmark for a this compound quantification method.
Table 1: Comparison of a Proposed HPLC-UV Method for this compound with a Validated Isatin Method
| Parameter | Proposed HPLC-UV for this compound | Validated UV-Vis for Isatin[3] |
| Linearity Range | 1 - 100 µg/mL (Anticipated) | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 (Target) | 0.9996 |
| Limit of Detection (LOD) | ~0.1 µg/mL (Anticipated) | 1.3 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (Anticipated) | 4.0 µg/mL |
| Precision (%RSD) | < 2% (Target) | Intraday: 0.005%, Interday: 0.026% |
| Accuracy (Recovery %) | 98 - 102% (Target) | Not Specified |
Table 2: Comparison of UV-Visible Spectrophotometry for Isatin Derivatives
| Parameter | UV-Vis for Isatin[3] | General Expectations for this compound |
| λmax | 295 nm (in Methanol) | To be determined (likely in the 250-350 nm range) |
| Solvent | Methanol | Methanol, Acetonitrile, or other suitable organic solvent |
| Linearity Range | 5 - 25 µg/mL | Dependent on molar absorptivity |
| Advantages | Simple, rapid, cost-effective | Simple, rapid, cost-effective |
| Limitations | Lower sensitivity and selectivity compared to HPLC | Prone to interference from other UV-absorbing compounds |
Experimental Protocols
This section provides detailed methodologies for the proposed HPLC-UV method and a UV-Visible spectrophotometry method for the quantification of this compound.
Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This proposed method is based on established protocols for isatin and its derivatives and serves as a robust starting point for method development and validation.[5]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Solvents: HPLC grade acetonitrile and water.[5]
-
Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).[5]
-
Sample: this compound reference standard and sample to be analyzed.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).[5]
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined via UV scan of this compound (e.g., 254 nm or ~290 nm) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to obtain a concentration of 100 µg/mL.[5]
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.[5]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[5]
4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
UV-Visible Spectrophotometry Method
This method is a simpler alternative to HPLC-UV and is suitable for the quantification of this compound in pure form or in simple matrices with no interfering substances.[3]
1. Instrumentation and Materials:
-
UV-Visible Spectrophotometer: A double beam spectrophotometer with a wavelength range of 200-800 nm.
-
Cuvettes: 1 cm quartz cuvettes.
-
Solvent: HPLC grade methanol.
-
Sample: this compound reference standard and sample to be analyzed.
2. Experimental Procedure:
-
Determination of λmax: Prepare a 10 µg/mL solution of this compound in methanol. Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).[3]
-
Preparation of Standard Solutions: Prepare a stock solution of 100 µg/mL of this compound in methanol. From this stock solution, prepare a series of dilutions to obtain concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration and determine the correlation coefficient.
-
Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.
Alternative and Advanced Method: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine), a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method should be developed.[6][7][8]
Key Advantages of LC-MS/MS:
-
High Sensitivity: Capable of detecting and quantifying analytes at very low concentrations (pg/mL to ng/mL).
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in complex matrices, minimizing interference.[4]
-
Structural Information: Provides mass-to-charge ratio information, which aids in compound identification.
Method Development Considerations:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode would be the first choice for a nitrogen-containing heterocyclic compound like this compound.
-
Mass Spectrometry: The instrument would be operated in MRM mode, requiring the optimization of precursor and product ions for this compound.
-
Sample Preparation: For biological samples, sample preparation techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction would be necessary to remove interfering substances.[4]
Mandatory Visualizations
Caption: Workflow for the validation of an HPLC method for this compound quantification.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS | RTI [rti.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. shimadzu.com [shimadzu.com]
A Head-to-Head Comparison of 7-Trifluoromethylisatin and Other Isatin Derivatives in Biological Systems
For researchers, scientists, and drug development professionals, the strategic modification of core chemical scaffolds is a cornerstone of medicinal chemistry. Isatin (1H-indole-2,3-dione) has emerged as a "privileged" scaffold, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer, antiviral, and enzyme-inhibitory properties. The introduction of a trifluoromethyl group at the 7-position of the isatin core represents a key chemical modification. This guide provides an objective, data-driven comparison of 7-trifluoromethylisatin with other isatin derivatives, focusing on its performance in key biological assays and elucidating its mechanism of action.
Introduction to Isatin and the Significance of the 7-Trifluoromethyl Moiety
Isatin and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1][2] The synthetic versatility of the isatin core allows for substitutions at various positions, profoundly influencing its biological profile.[1] Structure-activity relationship (SAR) studies have revealed that modifications at the C5, C6, and C7 positions of the aromatic ring can significantly impact the cytotoxic and enzyme-inhibitory potential of these compounds.[3][4]
The trifluoromethyl (-CF3) group is a crucial substituent in modern medicinal chemistry. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will delve into the specific impact of the 7-trifluoromethyl substitution on the biological activity of the isatin scaffold in comparison to other substituted isatins.
Comparative Analysis of Biological Activity
While direct head-to-head comparative studies exclusively focusing on this compound against a wide panel of other isatin derivatives are limited in publicly available literature, we can synthesize data from various sources to draw meaningful comparisons. The primary areas of focus for isatin derivatives are their anticancer and enzyme-inhibitory activities.
Anticancer Cytotoxicity
The cytotoxic effects of isatin derivatives against various cancer cell lines are a key measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity, with lower values indicating higher potency.
Table 1: Comparative Cytotoxicity (IC50, µM) of Isatin Derivatives against Various Cancer Cell Lines
| Isatin Derivative | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Trifluoromethyl-aminoquinoline derivative | 7-CF3 (on an aminoquinoline scaffold) | P. falciparum (Chloroquine-resistant) | 18-500 | [5] |
| Isatin-hydrazone derivative (4j) | 2,6-dihalo-C-ring | MCF7 | 1.51 ± 0.09 | [1] |
| Isatin-hydrazone derivative (4k) | 2,6-dihalo-C-ring | MCF7 | 3.56 ± 0.31 | [1] |
| Isatin-hydrazone derivative (4e) | Not specified | MCF7 | 5.46 ± 0.71 | [1] |
| Isatin-hydrazone derivative (4e) | Not specified | A2780 | 18.96 ± 2.52 | [1] |
| Isatin-indole hybrid (12c) | N-benzyl | HT-29 | 1.17 | [4] |
| Isatin-chalcone hybrid (27) | Not specified | HepG-2 | 5.33 | [4] |
| 5- or 7-halo-isatin derivative (32) | 5- or 7-F/Cl | SW620, MCF-7, PC-3, AsPC-1, NCIH460 | 0.64 - 1.10 | [6] |
Note: Data for this compound's cytotoxicity against cancer cell lines from a direct comparative study was not available. The data for the 7-trifluoromethyl-aminoquinoline derivative is included to provide context on the potential activity of a 7-CF3 substitution, although it is on a different scaffold.
From the available data, it is evident that halogen substitutions at various positions on the isatin ring can lead to potent cytotoxic activity. For instance, isatin-hydrazones with di-halogen substitutions on the C-ring exhibit low micromolar IC50 values against the MCF7 breast cancer cell line.[1] Similarly, isatin-indole and isatin-chalcone hybrids have demonstrated significant anticancer properties.[4] Notably, a study on 5- or 7-halo-isatin derivatives showed potent cytotoxicity against a panel of five cancer cell lines, suggesting that substitution at the 7-position is critical for activity.[6] While a direct comparison is not possible, the known effects of the trifluoromethyl group on drug potency suggest that this compound is a promising candidate for further anticancer evaluation.
Mechanism of Action: Insights into Cellular Pathways
Isatin derivatives exert their biological effects through multiple mechanisms of action, including the induction of apoptosis, inhibition of protein kinases, and interference with microtubule dynamics.
Induction of Apoptosis via Caspase Activation
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases.
The general workflow for assessing caspase activation involves treating cancer cells with the test compound and then measuring the activity of specific caspases, such as caspase-3 and caspase-7, which are key executioner caspases.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an isatin derivative that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the isatin derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caspase-3/7 Activity Assay (Fluorometric)
Objective: To quantify the activity of executioner caspases-3 and -7 in cells treated with an isatin derivative.
Principle: This assay utilizes a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., AMC). Cleavage of the substrate by active caspases releases the fluorescent reporter, which can be measured.
Procedure:
-
Cell Treatment: Seed and treat cells with the isatin derivative as described for the cytotoxicity assay.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate solution.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Quantify the caspase activity relative to a standard curve or as a fold-change compared to the vehicle control.
Conclusion and Future Directions
The isatin scaffold remains a highly promising platform for the development of novel therapeutic agents. While direct comparative data for this compound is still emerging, the known benefits of the trifluoromethyl group in medicinal chemistry, coupled with the established importance of substitutions at the 7-position of the isatin ring, strongly suggest that this compound warrants further investigation.
Future research should focus on direct, head-to-head comparisons of this compound with other halogenated and substituted isatin derivatives in a broad range of cancer cell lines. Elucidating its specific molecular targets and detailed signaling pathways will be crucial for its rational development as a potential therapeutic agent. The experimental protocols and comparative framework provided in this guide offer a solid foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Trifluoromethylisatin: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Trifluoromethylisatin, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is crucial to be thoroughly familiar with its hazard classifications and the required personal protective equipment (PPE). This substance is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
| Category | Guidance |
| Hazard Classification | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[1] Use in a well-ventilated area or under a chemical fume hood.[2] |
| In Case of Accidental Exposure | Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek medical attention if irritation persists.[1] Skin Contact: Wash off immediately with soap and plenty of water.[2] If skin irritation occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.[1] Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3] |
| Spill Cleanup | For small spills, avoid creating dust.[2] Carefully sweep up the solid material and place it in a designated, labeled hazardous waste container.[2] Ensure the area is well-ventilated. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[4] Do not dispose of this compound down the drain or in the regular trash. The following protocol outlines the necessary steps for its proper disposal.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product and contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible substances, such as strong oxidizing agents.[1]
-
-
Waste Collection and Containerization:
-
Use a designated, chemically resistant, and sealable container for collecting this compound waste. The original container can be used if it is in good condition.
-
Ensure the container is kept securely closed except when adding waste.[5]
-
Label the waste container clearly and accurately with "Hazardous Waste" and list "this compound".
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be clearly marked with a "Danger – Hazardous Waste" sign.
-
Store the waste away from incompatible materials.[1]
-
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After the required rinses are collected, the container can be rinsed thoroughly with water and air-dried before disposal or recycling, in accordance with institutional policies.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 7-Trifluoromethylisatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Trifluoromethylisatin. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3]
1.1. GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |
1.2. Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[4][5]
| Equipment | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any defects before use.[5] |
| Eye and Face Protection | Safety goggles with a snug fit are essential to prevent eye contact. A face shield should be worn in addition to goggles when there is a risk of splashing.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[5] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
Operational Plan: A Representative Experimental Protocol
While specific experimental conditions will vary, the following protocol for an N-alkylation reaction, a common transformation for isatin derivatives, illustrates the necessary handling procedures for this compound.
Objective: To perform an N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Quenching solution (e.g., water, saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
Set up the reaction apparatus within the fume hood. The glassware should be oven-dried and cooled under an inert atmosphere to prevent moisture contamination.
-
-
Reagent Handling:
-
Weigh the required amount of this compound in a tared container inside the fume hood. Avoid creating dust.
-
Transfer the solid this compound to the reaction flask.
-
Add the anhydrous DMF via a syringe.
-
Add the base to the reaction mixture. If using a highly reactive base like sodium hydride, exercise extreme caution and handle it under an inert atmosphere.
-
Stir the mixture until the solids are dissolved or evenly suspended.
-
-
Reaction:
-
Slowly add the alkyl halide to the reaction mixture using a syringe.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the appropriate quenching solution. Be aware of any potential exothermic reactions or gas evolution.
-
Transfer the mixture to a separatory funnel for extraction with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. As a halogenated organic compound, this compound waste must be handled according to specific protocols.[2][6][7]
3.1. Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[2][6] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of the waste.
-
Compatibility: Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.[7]
3.2. Step-by-Step Disposal Procedure
-
At the Bench:
-
Collect all liquid waste containing this compound, including reaction residues and solvent from purification, directly into the designated halogenated waste container.
-
Contaminated solid waste, such as used weighing paper, gloves, and TLC plates, should be collected in a separate, clearly labeled bag for solid hazardous waste.
-
-
Cleaning of Apparatus:
-
Rinse all glassware that has been in contact with this compound with a small amount of an appropriate solvent (e.g., acetone).
-
The first rinseate is considered hazardous and must be collected in the halogenated waste container.
-
Subsequent rinses can be handled as regular non-halogenated solvent waste, provided the initial rinse was thorough.
-
-
Storage:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated hazardous waste accumulation area, away from heat and direct sunlight.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Logical Workflow and Diagrams
To provide a clear visual representation of the handling and disposal process, the following diagrams have been generated.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
